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Alanine, N-3-pyridinyl-

Cat. No.: B7810431
M. Wt: 166.18 g/mol
InChI Key: WTKYBFQVZPCGAO-LURJTMIESA-N
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Description

Contextualization within Pyridine-Containing Amino Acid Derivatives Research

The pyridine (B92270) moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a common feature in many biologically active compounds, including vitamins and alkaloids. nih.gov When incorporated into an amino acid structure, the pyridine ring can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. researchgate.net

Historical Perspective of Relevant Amino Acid Analog Research

The study of amino acid analogs, which are molecules that are structurally similar to the standard amino acids, has a rich history. quora.com Early research in this area was driven by a desire to understand the fundamental processes of protein synthesis and enzyme function. quora.com The synthesis of amino acids under simulated early Earth conditions by Stanley L. Miller in 1953 was a landmark achievement that spurred further investigation into the origins of life and the chemical diversity of these fundamental building blocks. ebsco.com

The development of techniques for producing amino acids, which began with the extraction of monosodium glutamate (B1630785) from protein hydrolysates in 1908, has evolved to include chemical synthesis, fermentation, and enzymatic synthesis. nih.gov A key breakthrough in this field was the development of the automated amino acid analyzer in 1958, which revolutionized the study of protein composition. chromatographyonline.com Over the years, researchers have developed various methods to synthesize and resolve amino acid analogs, including the use of enzymatic resolution and chromatographic techniques. nih.govnih.gov

Current Research Landscape and Gaps Pertaining to Alanine (B10760859), N-3-pyridinyl-

Current research on Alanine, N-3-pyridinyl- and related compounds is focused on developing efficient synthetic methods and exploring their potential applications. nih.govacs.org Synthetic strategies often involve the condensation of a pyridine derivative with an alanine precursor. nih.govresearchgate.net For example, β-(3-pyridyl)-DL-alanine derivatives have been synthesized through the condensation of diethyl acetamidomalonate with arylmethyl halides. nih.govresearchgate.net Another approach involves the synthesis from 3-pyridinecarboxyaldehyde. nih.gov

Despite the progress made, there are still gaps in our understanding of Alanine, N-3-pyridinyl-. Further research is needed to fully elucidate its conformational preferences, electronic properties, and interactions with biological macromolecules. Developing more stereoselective and efficient synthetic routes remains an active area of investigation. Moreover, while its use as a building block in peptide synthesis is established, its full potential in the design of novel therapeutic agents and functional materials is yet to be realized. researchgate.netsigmaaldrich.com

Significance of Investigating Alanine, N-3-pyridinyl- in Advanced Chemical Sciences

The investigation of Alanine, N-3-pyridinyl- holds significant promise for advancing several areas of chemical science. Its unique structural features make it a valuable tool for probing biological systems and designing molecules with specific functions. In medicinal chemistry, the incorporation of this unnatural amino acid into peptides can lead to compounds with enhanced stability, altered receptor binding profiles, and novel therapeutic properties. researchgate.net For example, the D-isomer of 3-(3-pyridyl)alanine has been used in the synthesis of antagonists of the luteinizing hormone-releasing hormone. nih.gov

Furthermore, the pyridine nitrogen provides a handle for further chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. researchgate.net The study of such molecules contributes to a deeper understanding of molecular recognition, protein folding, and the structure-activity relationships of bioactive compounds. nih.gov As synthetic methodologies continue to improve, the accessibility and application of Alanine, N-3-pyridinyl- and its analogs are expected to expand, opening up new frontiers in drug discovery and materials science. nih.gov

Interactive Data Tables

Below are tables detailing some of the key chemical identifiers and properties of Alanine, N-3-pyridinyl- and a related derivative.

Chemical Properties of Alanine, N-3-pyridinyl- and its Fmoc-protected form
PropertyAlanine, N-3-pyridinyl- (L-isomer)Fmoc-3-(3-pyridyl)-L-alanine
CAS Number64090-98-8 sigmaaldrich.com175453-07-3 sigmaaldrich.com
Molecular FormulaC8H10N2O2 sigmaaldrich.comC23H20N2O4 sigmaaldrich.com
Molecular Weight166.18 g/mol sigmaaldrich.com388.42 g/mol sigmaaldrich.com
Synonyms(S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine sigmaaldrich.comFmoc-L-3-Pyridylalanine, (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B7810431 Alanine, N-3-pyridinyl-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(pyridin-3-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKYBFQVZPCGAO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Alanine, N 3 Pyridinyl and Its Precursors

Classical Approaches to Alanine (B10760859), N-3-pyridinyl- Synthesis

Traditional routes to Alanine, N-3-pyridinyl- often involve building the molecule through established, multi-step reaction sequences or by modifying existing amino acid or pyridine (B92270) structures.

A common strategy involves constructing the alanine side chain onto a pre-existing pyridine ring. These syntheses typically begin with simple pyridine derivatives like pyridine-3-carboxaldehyde or 3-(halomethyl)pyridines.

Another widely used classical approach is the malonic ester synthesis. This involves the alkylation of diethyl acetamidomalonate with a suitable pyridyl electrophile, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. nih.govnih.gov The resulting substituted malonate is then hydrolyzed and decarboxylated to afford the target amino acid. nih.gov This method is versatile for creating various arylalanine derivatives. nih.gov

Table 1: Classical Multi-Step Syntheses from Pyridine Scaffolds

Starting Material Key Intermediate(s) Final Step Reported Overall Yield Reference(s)
3-Pyridylaldehyde Azlactone, α-Benzamido-β-(3-pyridyl)acrylic acid Hydrogenation ~55% researchgate.net
Diethyl acetamidomalonate Alkylated malonate ester Hydrolysis & Decarboxylation Not specified nih.govnih.gov

Instead of building the amino acid from a pyridine scaffold, Alanine, N-3-pyridinyl- can be synthesized by directly forming the bond between the alanine nitrogen and the pyridine ring. This typically involves the N-arylation of an alanine derivative with an activated pyridine.

For example, the synthesis of (S)-N-(3-Nitro-2-pyridinyl)alanine ethyl ester is achieved through the reaction of 2-chloro-3-nitropyridine (B167233) with (S)-alanine ethyl ester hydrochloride. prepchem.com In this nucleophilic aromatic substitution reaction, the amino group of the alanine ester displaces the chlorine atom on the electron-deficient pyridine ring. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid. prepchem.com

While direct N-acylation of alanine with a nicotinic acid (pyridine-3-carboxylic acid) derivative is a plausible route, methods involving N-alkylation or N-arylation with halopyridines are more commonly documented for creating the direct N-pyridinyl linkage. prepchem.commonash.edu Protecting the carboxyl group of alanine as an ester is a common strategy in these reactions to prevent unwanted side reactions and improve solubility. prepchem.com

The biological activity of amino acids is highly dependent on their stereochemistry, making the synthesis of enantiomerically pure Alanine, N-3-pyridinyl- a critical objective. Both asymmetric synthesis and the resolution of racemic mixtures are employed to achieve this.

Asymmetric Synthesis: Chiral auxiliaries are frequently used to induce stereoselectivity. The Schöllkopf method, for instance, utilizes a chiral bislactim ether derived from valine and glycine (B1666218). lmaleidykla.lt Alkylation of the lithiated form of this auxiliary with a bromomethyl-imidazo[1,2-a]pyridine derivative proceeds with high diastereoselectivity. Subsequent hydrolysis of the resulting product yields the desired enantiomerically enriched β-heteroaromatic-substituted alanine. lmaleidykla.lt Another approach involves starting with a chiral pool material like L-serine. A serine-derived organozinc reagent can be coupled with halopyridines in a palladium-catalyzed reaction to produce enantiomerically pure pyridylalanines. psu.edu

Enantiomeric Resolution: This classical approach involves the synthesis of a racemic mixture of Alanine, N-3-pyridinyl-, followed by the separation of the enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. A more common method is the enzymatic resolution of a derivatized racemate, which will be discussed in section 2.2.2. nih.gov Additionally, chromatographic techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are effective for separating enantiomers. mst.edutandfonline.com For instance, N-derivatized amino acids have been successfully resolved on CSPs like Ristocetin A or cellulose (B213188) tris(3,5-dimethylphenylcarbamate). mst.edutandfonline.com

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have led to more efficient, selective, and environmentally benign methods for producing Alanine, N-3-pyridinyl-.

Modern catalytic systems offer powerful tools for synthesizing complex molecules like Alanine, N-3-pyridinyl-. Palladium-catalyzed cross-coupling reactions are particularly prominent.

One of the most direct and modern routes is the C(sp³)–H arylation of alanine derivatives. nih.govacs.org This method involves the direct coupling of a C-H bond on the β-carbon of alanine with a pyridyl halide. Research has shown that N-dibenzyl protected alanine methyl ester can be successfully reacted with 3-pyridyl bromide using a palladium catalyst and a specific phosphine (B1218219) ligand to yield the corresponding N-protected 3-pyridylalanine in 73% yield. acs.org This approach is highly atom-economical as it avoids the pre-functionalization of the alanine substrate.

Another catalytic strategy involves the coupling of a serine-derived organozinc reagent with a halopyridine, such as 3-bromopyridine. psu.edu This Negishi-type cross-coupling reaction is catalyzed by a palladium complex, like bis(triphenylphosphine)palladium (B8599230) dichloride, and provides a reliable route to various pyridylalanine derivatives with consistent yields. psu.edu

Table 2: Modern Catalytic Syntheses

Method Alanine Substrate Pyridine Substrate Catalyst System Yield Reference(s)
C(sp³)–H Arylation N-Dibenzyl alanine methyl ester 3-Pyridyl bromide Pd(dba-3,5,3',5'-OMe)₂ / Phosphine ligand 73% acs.org
Negishi Coupling Serine-derived organozinc reagent 3-Bromopyridine Pd(PPh₃)₂Cl₂ 40-60% (range for various pyridylalanines) psu.edu

Biocatalysis represents a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymatic resolution is a well-established and sustainable method for obtaining enantiopure Alanine, N-3-pyridinyl-. This typically involves the kinetic resolution of a racemic N-acetylated derivative. researchgate.netnih.govnih.gov For example, a racemic mixture of N-acetyl-3-pyridylalanine ester can be treated with a protease, such as Protamex or subtilisin. researchgate.netresearchgate.netnih.gov The enzyme selectively hydrolyzes the L-enantiomer of the ester to the corresponding N-acetyl-L-amino acid, leaving the D-enantiomer of the ester unreacted. nih.govnih.gov The resulting mixture of the acid and ester is easily separated. This method has been shown to produce enantiomers with excellent purity, often exceeding 99% enantiomeric excess (ee). researchgate.netnih.gov

A more integrated chemo-enzymatic approach starts with racemic 5-(3'-pyridylmethyl)hydantoin. google.com In a process known as dynamic kinetic resolution, a (D)-specific hydantoinase enzyme selectively opens the hydantoin (B18101) ring of the D-enantiomer to form N-carbamoyl-D-(3'-pyridyl)-alanine. The remaining L-hydantoin racemizes under the reaction conditions, allowing for a theoretical yield of 100% for the D-product. The N-carbamoyl group is then removed, either chemically with nitrite (B80452) or enzymatically with a carbamoylase, to yield the final enantiopure D-(3'-pyridyl)-alanine. google.com

Table 3: Enzymatic Resolution Strategies

Racemic Substrate Enzyme(s) Selectivity Product(s) Reported Enantiomeric Excess (ee) Reference(s)
N-acetamido-3-pyridyl-alanine ester Protamex proteinase L-enantiomer N-acetamido-L-3-pyridyl-alanine & D-ester >99% researchgate.netnih.gov
β-(3-pyridyl)-DL-alanine ethyl ester derivative Subtilisin L-enantiomer N-acetyl-L-amino acid & D-ester Not specified researchgate.netnih.gov
D,L-(3'-Pyridyl)methylhydantoin (D)-Hydantoinase, Carbamoylase D-enantiomer D-(3'-Pyridyl)-alanine High purity implied google.com

Flow Chemistry Applications in Alanine, N-3-pyridinyl- Synthesis (Potential)

Continuous flow chemistry, a paradigm shift from traditional batch processing, offers significant potential for the synthesis of complex molecules like Alanine, N-3-pyridinyl-. While specific literature detailing a complete de novo synthesis of this compound using flow chemistry is not abundant, the principles and successful applications in related syntheses strongly support its feasibility and potential advantages. Flow chemistry enables superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.orgrsc.org

The synthesis of precursors to N-3-pyridinyl-alanine, such as those involving pyridyl and alanine moieties, can be envisioned through multi-step flow systems. For instance, reactions like the Hantzsch pyridine synthesis or Paal-Knorr pyrrole (B145914) synthesis have been successfully adapted to flow conditions, demonstrating the capability of this technology in constructing heterocyclic cores. uc.pt The introduction of the alanine side chain could be achieved through various C-C bond-forming reactions, which are often amenable to flow processing. For example, photocarboxylation reactions to create amino acids and the functionalization of heterocycles have been effectively performed in flow reactors, highlighting the potential for precise control over reactive intermediates. rsc.orgthieme-connect.com

Key advantages of a potential flow synthesis for Alanine, N-3-pyridinyl- would include:

Enhanced Safety: Better management of reaction exotherms and the ability to handle hazardous reagents in smaller, contained volumes.

Improved Efficiency: Reduced reaction times from hours to minutes and the potential for higher throughput. acs.org

Higher Purity: Minimization of side reactions through precise control, leading to cleaner product streams and simplifying downstream purification.

Automation and Scalability: Flow reactors are readily automated and can be scaled up by extending operation time or by "numbering-up" (running multiple reactors in parallel). thieme-connect.com

A hypothetical flow process could involve sequential reactor modules where each performs a specific transformation, such as the formation of a pyridyl-containing intermediate, followed by coupling with an alanine precursor, and subsequent deprotection steps, all integrated into a continuous line. uc.pt

Purification and Isolation Techniques for Synthetic Intermediates and Final Alanine, N-3-pyridinyl- Products

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification and analysis of Alanine, N-3-pyridinyl- and its synthetic intermediates. researchgate.net Given the compound's polarity and potential for enantiomeric forms, High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique.

Reversed-Phase HPLC (RP-HPLC) is commonly employed for the separation of amino acid derivatives. For compounds like Alanine, N-3-pyridinyl-, a C18 or C8 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good resolution of the desired product from starting materials and by-products. researchgate.net

Chiral Chromatography is essential for the separation of D- and L-enantiomers of Alanine, N-3-pyridinyl-. This is crucial as the biological activity of chiral molecules is often specific to one enantiomer. Chiral stationary phases (CSPs) are used for this purpose. For instance, cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantiomeric separation for various N-protected amino acid esters. tandfonline.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal separation. tandfonline.com Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitro-5-L-valinamide), can also be used to form diastereomers that can be separated on a standard reversed-phase column. researchgate.net

Ion-Exchange Chromatography can also be utilized, particularly for the final purification step. This technique separates molecules based on their net charge. Since Alanine, N-3-pyridinyl- is an amino acid, it possesses both an acidic carboxyl group and a basic amino group, as well as the basic pyridine ring. By manipulating the pH of the mobile phase, the net charge on the molecule can be controlled, allowing for its selective binding to and elution from an ion-exchange resin. This method is effective for removing salts and other charged impurities. google.com

Below is a table summarizing typical HPLC conditions for the separation of related amino acid derivatives.

Technique Stationary Phase Mobile Phase Detection Application
RP-HPLCC18Acetonitrile/Water with 0.1% TFA (gradient)UV (254 nm)Purity analysis of synthetic intermediates and final product. researchgate.net
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/2-PropanolUVEnantiomeric separation of D- and L-Alanine, N-3-pyridinyl-. tandfonline.com
Derivatization followed by RP-HPLCC18Acetonitrile/Water with 0.1% TFA (gradient)UVEnantiomeric excess determination after derivatization with Marfey's reagent. researchgate.net
Ion-ExchangeCation or Anion Exchange ResinAqueous buffer (pH gradient)UV or Refractive IndexSalt removal and final purification. google.com

Crystallization and Recrystallization Methodologies

Crystallization is a critical technique for the large-scale purification of Alanine, N-3-pyridinyl-, offering the potential to obtain a highly pure, solid-state product. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

The selection of an appropriate solvent is the most crucial step. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acid derivatives like Alanine, N-3-pyridinyl-, solvent systems often involve polar solvents such as water, ethanol, or mixtures thereof. The solubility can be influenced by adjusting the pH, which affects the protonation state of the amino and carboxyl groups, as well as the pyridine nitrogen.

Preferential Crystallization is a method that can be employed for the resolution of racemic mixtures of amino acids. acs.org This technique takes advantage of the fact that some racemates crystallize as conglomerates, which are physical mixtures of crystals of the two separate enantiomers. By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively. This process requires careful control of supersaturation and temperature. acs.orgresearchgate.net

The process of recrystallization typically involves the following steps:

Dissolving the crude product in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, promoting the formation of well-defined crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

The effectiveness of crystallization can be influenced by the presence of impurities, which can sometimes inhibit crystal growth or co-crystallize with the product. Therefore, it is often used as a final purification step after preliminary purification by other methods like chromatography.

Method Principle Key Parameters Application
Cooling CrystallizationDecreased solubility at lower temperatures.Solvent choice, cooling rate, final temperature.Primary purification of the final product from soluble impurities.
Anti-Solvent CrystallizationAddition of a solvent in which the compound is insoluble to a solution of the compound.Choice of solvent/anti-solvent pair, addition rate.Purification when a suitable single solvent for cooling crystallization is not available.
Preferential CrystallizationSeeding a supersaturated solution of a conglomerate-forming racemate with a pure enantiomer crystal.Supersaturation level, temperature control, seeding.Chiral resolution of D/L-Alanine, N-3-pyridinyl-. acs.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Alanine, N 3 Pyridinyl

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring is a key center of reactivity, participating in acid-base, oxidation, quaternization, and coordination reactions.

Alanine (B10760859), N-3-pyridinyl- possesses three ionizable groups: the carboxylic acid group, the α-amino group, and the pyridine nitrogen. This results in a complex acid-base equilibrium in solution. While the carboxylic acid and α-amino groups exhibit pKa values typical for amino acids, the pyridine nitrogen introduces an additional protonation site. nih.govnih.gov The basicity of the pyridine nitrogen allows it to accept a proton, forming a pyridinium (B92312) cation. nih.govresearchgate.net

Table 1: Potential Protonation Sites of Alanine, N-3-pyridinyl-

GroupProtonated FormDeprotonated FormGeneral pKa Range
Carboxyl-COOH-COO⁻~2-3
Pyridine Nitrogen-C₅H₄NH⁺-C₅H₄N~5-6
α-Amino-NH₃⁺-NH₂~9-10
Note: Specific pKa values for Alanine, N-3-pyridinyl- require experimental determination.

The pyridine nitrogen of Alanine, N-3-pyridinyl- can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents, most commonly peroxy acids such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org

The mechanism involves a concerted reaction where the nucleophilic pyridine nitrogen atom attacks the electrophilic outer oxygen atom of the peroxy acid. This leads to the formation of a new N-O bond and the cleavage of the weak O-O bond in the peroxide, releasing a carboxylic acid as a byproduct. The resulting Pyridine-N-oxide is a planar molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. wikipedia.org This oxidation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations. organic-chemistry.org

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. This reaction, known as quaternization, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govunist.hr

In this process, the nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion which becomes the counter-ion to the newly formed pyridinium salt. The quaternization introduces a permanent positive charge on the nitrogen atom and attaches an alkyl group to it. nih.gov The formation of such N-quaternized pyridinium moieties can be a key step in the synthesis of certain catalysts, as the positive charge enhances the electron-withdrawing nature of the ring system. sci-hub.se However, these pyridinium salts can sometimes be unstable, for instance, under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), where elimination of the pyridinium group can occur. rsc.org

Alanine, N-3-pyridinyl- is a versatile ligand in coordination chemistry, capable of binding to metal centers through multiple donor atoms: the nitrogen and oxygen atoms of the alanine moiety and the nitrogen atom of the pyridine ring. This allows for various coordination modes, including chelation and bridging.

Detailed studies have been conducted on the coordination of R-3-(3-pyridyl)alanine with ruthenium (Ru) and iridium (Ir). researchgate.net Reaction with chloro-bridged organometallic complexes, such as [(p-cymene)RuCl₂]₂ and [(C₅Me₅)IrCl₂]₂, results in the formation of stable, mononuclear N,O-chelate complexes where the ligand binds to the metal through the amino nitrogen and a carboxylate oxygen. researchgate.net

Under different conditions, particularly after the removal of a chloride ligand, the pyridine nitrogen can also coordinate to a second metal center. This bridging coordination leads to the formation of dimeric complexes. researchgate.net For example, the abstraction of chloride from the initial N,O-chelate complexes yields binuclear structures like [(p-cymene)Ru(μ-L)₂Ru(p-cymene)]²⁺, where two ligands bridge two metal centers. researchgate.net The stoichiometry of the resulting metal complex is thus dependent on the reaction conditions and the metal-to-ligand ratio. researchgate.netnih.gov The affinity of the ligand for different metal ions and the geometry of the resulting complexes are critical determinants of their potential applications. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with R-3-(3-pyridyl)alaninate (L) researchgate.net

Complex FormulaMetal CenterCoordination ModeStoichiometry
(p-cymene)-Ru(L)(Cl)Ruthenium (Ru)N,O-Chelate1:1 (Metal:Ligand)
(C₅Me₅)Ir(L)(Cl)Iridium (Ir)N,O-Chelate1:1 (Metal:Ligand)
[(p-cymene)Ru(μ-L)₂Ru(p-cymene)]²⁺Ruthenium (Ru)N,O-Chelate & Pyridine-N Bridging2:2 (Metal:Ligand)
[(C₅Me₅)Ir(μ-L)₂Ir(C₅Me₅)]²⁺Iridium (Ir)N,O-Chelate & Pyridine-N Bridging2:2 (Metal:Ligand)

Reactions at the Alanine Moiety

The alanine portion of the molecule undergoes reactions characteristic of amino acids, with the carboxylic acid and amino groups being the primary sites of reactivity.

The carboxylic acid group of Alanine, N-3-pyridinyl- can be readily converted into esters and amides, which are fundamental transformations in organic synthesis, particularly in peptide chemistry.

Esterification is the reaction of the carboxylic acid with an alcohol, typically under acidic conditions (Fischer esterification), to form an ester. libretexts.org This reaction is reversible, and its equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Esterification is commonly used as a protecting group strategy for the carboxylate function during the synthesis of peptides or other complex molecules.

Amidation , the formation of an amide bond, is achieved by reacting the carboxylic acid with a primary or secondary amine. Since the direct reaction is generally slow, the carboxylic acid must first be "activated". nih.gov This is commonly done using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This method is the cornerstone of peptide synthesis, allowing Alanine, N-3-pyridinyl- to be incorporated into a peptide chain through the formation of a peptide (amide) bond with another amino acid. nih.gov

Alpha-Carbon Reactivity: Epimerization and Racemization Pathways

The chiral integrity of the α-carbon in amino acids is a critical factor in peptide synthesis and biological activity. For N-aryl amino acids like Alanine, N-3-pyridinyl-, the potential for epimerization or racemization, particularly during peptide synthesis, is a significant consideration. nih.gov The process of epimerization involves the transformation of one epimer into its chiral counterpart. nih.gov This side reaction can be influenced by the structure of the amino acid itself; for instance, amino acids with electron-withdrawing groups in their side chains are more susceptible to epimerization. nih.gov

A study developed a method for controlled stereoisomerization of α-amino acids by derivatizing them with a racemization tag, such as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APC). nih.govresearchgate.net This derivatization, which forms a urea (B33335) bond at the N-terminus, facilitates racemization through imine formation at the chiral α-carbon upon heating. nih.govresearchgate.net This technique allows for the preparation of scalemic mixtures from enantiomerically pure standards. nih.govresearchgate.net For amino acids with a single chiral center, this process leads to racemization, while for those with two chiral centers, like isoleucine, it results in epimerization, producing all four possible stereoisomers. nih.govresearchgate.net

The rate of racemization and epimerization can vary among different amino acids. Studies on land snail shells have shown that amino acids like aspartic acid racemize relatively quickly, making them useful for dating very young samples, whereas glutamic acid and isoleucine, with their slower racemization rates, are better suited for older samples. elsevierpure.com The underlying mechanism for racemization often involves the abstraction of the α-proton, a process that can be catalyzed. For example, some enzymes, like arginine racemase, utilize pyridoxal (B1214274) 5'-phosphate as a cofactor to facilitate racemization. researchgate.net

The conditions employed during peptide synthesis, such as the choice of coupling reagents, can also influence the extent of epimerization. For example, comparisons between dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have shown that EDC may lead to a higher degree of racemization. nih.gov

Table 1: Factors Influencing Epimerization and Racemization of Amino Acids

FactorDescriptionReferences
Amino Acid Structure Electron-withdrawing side chains increase susceptibility to epimerization. nih.gov
Derivatization N-terminal derivatization with tags like APC can induce racemization via imine formation. nih.govresearchgate.net
Catalysis Enzymes like racemases can catalyze the interconversion of stereoisomers. researchgate.net
Peptide Synthesis Conditions The choice of coupling reagents (e.g., EDC vs. DCC) can affect the level of racemization. nih.gov

Peptide Bond Formation with Alanine, N-3-pyridinyl- and Protected Derivatives

The incorporation of non-standard amino acids such as Alanine, N-3-pyridinyl- into peptide chains is a key strategy for developing novel therapeutic peptides and probes. researchgate.net The process of peptide bond formation involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. sigmaaldrich.compageplace.de This process typically requires the use of protecting groups for the N-terminus and any reactive side chains, as well as activation of the C-terminal carboxylic acid. sigmaaldrich.com

Various methods have been developed for peptide synthesis, including both solution-phase and solid-phase techniques. sigmaaldrich.com A common approach involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the N-terminal amine of the incoming amino acid to form the peptide bond. wikipedia.org To minimize the risk of racemization during activation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. wikipedia.org

The synthesis of peptides containing pyridyl-alanine has been successfully demonstrated. For instance, tripeptides containing an amino acid with a pyridine ring have been prepared using a solid-phase Ugi reaction. nih.gov In another approach, Nα-protected amino acid 6-chloro-2-pyridyl esters have been synthesized and evaluated for peptide synthesis, showing high reactivity. nih.gov The incorporation of 3-pyridyl-alanine (3-Pal) and 4-pyridyl-alanine (4-Pal) has been shown to enhance the aqueous solubility of glucagon (B607659) analogs while maintaining their biological properties. researchgate.net

Furthermore, a chemoselective peptide conjugation method via late-stage N-alkylation of pyridyl-alanine (PAL) has been developed for both solution and solid-phase synthesis. researchgate.net This technique, known as NAP, allows for the construction of functionally diverse and stable N-alkylated peptide conjugates. researchgate.net

Table 2: Methods and Applications of Peptide Synthesis with Pyridyl-Alanine Derivatives

Method/ApplicationDescriptionReferences
Solid-Phase Ugi Reaction Used for the preparation of tripeptides containing amino acids with a pyridine ring. nih.gov
6-Chloro-2-pyridyl Esters Highly reactive esters of Nα-protected amino acids used for peptide bond formation. nih.gov
Solubility Enhancement Incorporation of 3-Pal and 4-Pal improves the aqueous solubility of glucagon analogs. researchgate.net
NAP Conjugation A late-stage N-alkylation method for pyridyl-alanine to create diverse peptide conjugates. researchgate.net

Reactions Involving the Aromatic Ring

The pyridine ring of Alanine, N-3-pyridinyl- imparts unique reactivity to the molecule, distinct from that of amino acids with benzenoid aromatic side chains. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its susceptibility to various chemical transformations. beilstein-journals.orgimperial.ac.uk

Electrophilic Aromatic Substitution Studies on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. beilstein-journals.orgimperial.ac.ukwikipedia.org The nitrogen atom's lone pair can interact with Lewis acids, further reducing the ring's reactivity towards electrophiles. beilstein-journals.org Direct nitration of pyridine is sluggish, and sulfonation is even more challenging. wikipedia.org However, electrophilic substitution can be achieved under specific conditions. For instance, 3-nitropyridine (B142982) can be synthesized via the nitration of 2,6-dibromopyridine (B144722) followed by debromination. wikipedia.org

In the context of N-pyridinyl amino acids, the amino acid side chain can further influence the reactivity of the pyridine ring. While specific studies on the direct electrophilic aromatic substitution of Alanine, N-3-pyridinyl- are not extensively detailed in the provided results, the general principles of pyridine chemistry suggest that such reactions would be challenging and may require harsh conditions or specific activation strategies.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.orgwikipedia.org The reaction typically occurs at the 2- and 4-positions, which can effectively delocalize the negative charge of the intermediate onto the nitrogen atom. wikipedia.org A classic example is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide to yield 2-aminopyridine (B139424). wikipedia.org

The reactivity of halopyridines towards nucleophilic substitution can be enhanced by the use of Lewis acids, which coordinate to the pyridine nitrogen and further activate the ring. sci-hub.se For instance, zinc-based Lewis acids have been shown to facilitate the nucleophilic aromatic substitution of chloropyridines with various amines. sci-hub.se The displacement of a cyanide group from cyanopyridines by lithium amides to form aminopyridines has also been reported. researchgate.net

In the context of Alanine, N-3-pyridinyl-, if the pyridine ring were appropriately substituted (e.g., with a halogen at the 2- or 4-position), it would be expected to undergo nucleophilic aromatic substitution with various nucleophiles.

Oxidative Cleavage and Degradation Pathways (Potential)

The pyridine ring and the amino acid backbone of Alanine, N-3-pyridinyl- are susceptible to oxidative cleavage and degradation under certain conditions. The degradation of amino acids can proceed through various pathways, including deamination and decarboxylation, and the specific route can be influenced by the amino acid's structure. uaeu.ac.ae

For N-aryl amino acids, degradation can also involve the aromatic ring. For instance, the oxidative cleavage of pyridinyl isoprenes to methyl ketones has been achieved using a KMnO₄/H₂INa₃O₆ system. osti.gov While this is not a direct degradation of the amino acid, it demonstrates a method for cleaving a side chain attached to a pyridine ring.

The amino acid backbone itself can be a target for oxidative cleavage. Iron-based oxidants have been shown to cleave the Cα-C(O) bond of protected amino acids. researchgate.net Additionally, the oxidative C-N bond cleavage of (2-pyridylmethyl)amine-based ligands in cobalt complexes has been observed, leading to the formation of modified ligands. rsc.org The degradation of N-nitroso-hydrochlorothiazide, which contains a secondary aryl-alkyl-amino moiety, has been shown to produce various degradation products depending on the pH. acs.org

Potential degradation pathways for Alanine, N-3-pyridinyl- could involve oxidation of the pyridine ring to form N-oxides, hydroxylation of the ring, or cleavage of the C-N bond connecting the pyridine ring to the alanine moiety. The specific products would depend on the oxidizing agent and reaction conditions.

Mechanistic Investigations of Novel Alanine, N-3-pyridinyl- Transformations

Research into the reactivity of Alanine, N-3-pyridinyl- and related compounds continues to uncover novel transformations and provide deeper mechanistic insights. For instance, N-amino pyridinium salts, which can be derived from pyridine-containing compounds, have been shown to act as precursors for N-centered radicals under photoredox catalysis, leading to C-H amination reactions. nih.gov

The synthesis of novel fluorescent amino acids and peptides incorporating 2-aminopyridine has been reported, highlighting the utility of pyridyl-containing amino acids in developing new chemical probes. oup.com Furthermore, the synthesis of β-pyridyl α-amino acids with charge transfer-based fluorescent properties has been achieved through a multi-step sequence involving a hetero-Diels–Alder reaction and a Knoevenagel–Stobbe process. acs.org Mechanistic studies, including DFT calculations, have been employed to understand the photophysical properties of these novel compounds. acs.org

The development of new synthetic methods for α-amino acids often involves mechanistic investigations to understand the reaction pathways. For example, a nickel-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxy glycine (B1666218) with aryl halides has been developed for the synthesis of α-aryl amino acids. nih.gov Mechanistic studies suggest the involvement of a glycine α-carbon radical and a Gly–Ni(iii)–Ar intermediate. nih.gov

While specific mechanistic investigations focused solely on novel transformations of Alanine, N-3-pyridinyl- are not extensively detailed in the provided search results, the ongoing research in the broader field of N-aryl amino acids and pyridine chemistry suggests that future studies will likely reveal new and interesting reactivity for this compound, with detailed mechanistic elucidation playing a crucial role in understanding and exploiting these transformations.

Isotope Labeling Experiments to Elucidate Mechanisms

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. In the context of Alanine, N-3-pyridinyl-, such experiments could involve the strategic replacement of atoms like ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium) at specific positions within the molecule. By analyzing the distribution of these isotopes in the reaction products using techniques such as mass spectrometry or NMR spectroscopy, the precise bond-breaking and bond-forming events can be determined.

Despite the utility of this method, there is no evidence in the surveyed scientific literature of isotope labeling experiments having been conducted specifically on Alanine, N-3-pyridinyl- to investigate its reaction mechanisms. Research in this area would be invaluable for a deeper understanding of its chemical behavior, for instance, in metabolic pathways or in synthetic organic reactions. Such studies could definitively clarify whether a particular reaction proceeds via a concerted mechanism, or through the formation of specific intermediates.

Advanced Spectroscopic and Structural Elucidation of Alanine, N 3 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of Alanine (B10760859), N-3-pyridinyl-. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals and their connectivity can be achieved.

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the alanine and pyridinyl moieties. The alanine α-proton (Hα) would appear as a quartet, coupled to the three protons of the β-methyl group (Hβ), which would present as a doublet. researchgate.net The protons of the 3-pyridinyl group would exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). chemicalbook.com The attachment of the nitrogen atom to the pyridine (B92270) ring significantly influences the chemical shifts of the ring's protons and carbons compared to unsubstituted pyridine. pw.edu.pl

Similarly, the ¹³C NMR spectrum would show three signals for the alanine portion (carboxyl C=O, Cα, and Cβ) and five signals for the distinct carbons of the pyridine ring. testbook.comacs.org The C2, C4, and C6 carbons of the pyridine ring are typically deshielded (shifted downfield) relative to the C3 and C5 carbons. acs.org The exact shifts are influenced by the electronic effects of the amino acid substituent. royalsocietypublishing.orgacs.org

¹⁵N NMR: The ¹⁵N NMR spectrum is particularly informative due to the presence of two nitrogen atoms in different chemical environments. researchgate.net A signal corresponding to the pyridine-type nitrogen would be observed at a characteristic downfield shift, while the alanine nitrogen, now part of a secondary amine linkage to an aromatic ring, would appear at a different, generally more shielded, position. kpwulab.com The precise chemical shifts are sensitive to solvent and pH. royalsocietypublishing.org

Predicted NMR Chemical Shifts for Alanine, N-3-pyridinyl- Predicted values are based on standard chemical shift increments for alanine, pyridine, and N-aryl amines.

Atom TypePositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Predicted ¹⁵N Chemical Shift (δ, ppm)
Alanineα-H~4.0 (q)~55~40-60
N-HBroad, ~5-6
β-H₃~1.5 (d)~18N/A
Alanine CarboxylC=ON/A~175N/A
PyridineC2'~8.2~140~250-330
C3'N/A~135
C4'~7.2~125
C5'~7.0~124
C6'~8.1~145

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals predicted in 1D spectra and confirming the molecule's covalent framework. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org For Alanine, N-3-pyridinyl-, key COSY cross-peaks would connect the alanine Hα with the Hβ methyl protons and establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei (in this case, ¹³C or ¹⁵N). wikipedia.org It provides a direct link between the proton and carbon skeletons of the molecule, for example, confirming which ¹H signal corresponds to which ¹³C signal in the pyridine ring and the alanine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the preferred three-dimensional conformation of the molecule, such as the relative orientation of the pyridine ring with respect to the amino acid backbone. nih.gov

Expected Key 2D NMR Correlations for Structural Assignment

ExperimentCorrelating NucleiKey Expected Cross-PeaksInformation Gained
COSY¹H ↔ ¹HHα ↔ Hβ; H4' ↔ H5'; H5' ↔ H6'Confirms alanine spin system and pyridine ring proton connectivity.
HSQC¹H ↔ ¹³CHα ↔ Cα; Hβ ↔ Cβ; H2'/4'/5'/6' ↔ C2'/4'/5'/6'Assigns protons to their directly bonded carbons.
HMBC¹H ↔ ¹³C (2-3 bonds)NH ↔ Cα, C3'; Hα ↔ Cβ, C=OConfirms N-C3' linkage and alanine structure.
H2' ↔ C3', C4', C6'Confirms pyridine ring structure.
NOESY¹H ↔ ¹H (through space)H2'/H4' ↔ Hα/HβProvides data on molecular conformation and steric proximity.

The bond connecting the alanine nitrogen to the C3 carbon of the pyridine ring is a single bond, but rotation around it may be hindered due to steric interactions. This phenomenon, known as atropisomerism, can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov

By recording NMR spectra at various temperatures, it is possible to study the kinetics of conformational exchange. niscpr.res.insemanticscholar.org At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, leading to broadening of the signals. At the coalescence temperature, the single peak for an exchanging site splits into multiple peaks representing the distinct conformers. researchgate.net Line-shape analysis of these temperature-dependent spectra allows for the calculation of the free energy barrier (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational flexibility. iau.ir While no specific DNMR studies on Alanine, N-3-pyridinyl- are reported, such analysis would be a standard method to probe its dynamic behavior.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a fundamental technique used to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). unesp.br For Alanine, N-3-pyridinyl-, the exact mass of the neutral molecule is calculated to be 166.0742 Da based on its elemental formula C₈H₁₀N₂O₂. wiley.comnfdi4chem.descispace.comnih.gov

HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺, at m/z 167.0815. The experimental measurement of this value with high precision provides unequivocal confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov

For protonated Alanine, N-3-pyridinyl-, fragmentation is expected to occur at the most labile bonds. The initial protonation site is likely the highly basic pyridine nitrogen. nih.govacs.org Common fragmentation pathways for N-aryl amino acids include:

Loss of water (H₂O): A common fragmentation from the carboxylic acid group, leading to an ion at m/z 149.0709.

Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid, resulting in a fragment at m/z 121.0709.

Cleavage of the N-C(pyridyl) bond: This can lead to fragments corresponding to the pyridinylamine radical cation (m/z 94) or the alanine portion.

Fragmentation of the pyridine ring: The stable aromatic ring can undergo characteristic cleavages, such as the loss of HCN. cdnsciencepub.comresearchgate.netacs.org

Plausible ESI-MS/MS Fragments of Protonated Alanine, N-3-pyridinyl- ([M+H]⁺ = 167.0815)

Observed m/zProposed Fragment FormulaProposed Neutral LossStructural Interpretation
149.0709[C₈H₉N₂O]⁺H₂OLoss of water from the carboxylic acid.
121.0709[C₇H₉N₂]⁺HCOOHLoss of formic acid.
94.0527[C₅H₆N₂]⁺•C₃H₅O₂•Fragment corresponding to 3-aminopyridine (B143674) radical cation.
79.0444[C₅H₅N H]⁺C₃H₅NO₂Pyridinium (B92312) ion fragment.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of Alanine, N-3-pyridinyl- and its derivatives. This technique involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation patterns are highly specific and provide a wealth of information about the molecule's structure, including the sequence and identity of amino acid residues in peptidic derivatives. researchgate.net

For derivatives of Alanine, N-3-pyridinyl-, MS/MS analysis allows for the precise localization of modifications on the parent molecule. Common derivatization strategies in amino acid analysis include esterification and acylation. nist.gov For instance, derivatization with reagents like methyl chloroformate creates methyl esters of methoxycarbonyl derivatives, which are stable and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nist.gov The fragmentation of these derivatives often follows predictable pathways.

In the positive ion mode, protonated amino acids and their derivatives typically undergo characteristic fragmentation patterns. nih.gov Common losses include water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For α-amino acids, a prevalent fragmentation pathway involves the combined loss of H₂O and CO. nih.gov The specific fragmentation of the pyridine ring can also provide diagnostic ions, helping to confirm the identity and structure of the derivative.

In the analysis of peptidic structures containing Alanine, N-3-pyridinyl-, MS/MS experiments yield b- and y-type fragment ions resulting from the cleavage of peptide bonds. ncsu.edu The mass difference between consecutive ions in a series reveals the identity of the amino acid residue at that position. The presence of the N-3-pyridinyl-alanine residue would be indicated by a specific mass shift in the fragment ion series. Furthermore, the fragmentation of the pyridinyl moiety itself can produce characteristic ions, aiding in the definitive identification of the residue and its position within the peptide chain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular structure and conformation of Alanine, N-3-pyridinyl-. nih.govbohrium.com These methods are complementary, with IR spectroscopy being particularly sensitive to polar bonds and functional groups, while Raman spectroscopy excels in analyzing non-polar bonds and skeletal structures. nih.gov

The vibrational spectrum of Alanine, N-3-pyridinyl- is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. acs.org By analyzing the positions and intensities of these bands, it is possible to identify and characterize the different parts of the molecule.

The pyridine ring exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1500 cm⁻¹ region. elixirpublishers.comscirp.org The C-N stretching vibrations are often mixed with other modes and are usually found in the 1382-1266 cm⁻¹ range. elixirpublishers.com The ring breathing mode, a collective vibration of the entire ring, is also a characteristic feature in the Raman spectrum. researchgate.net

The alanine portion of the molecule also gives rise to specific vibrational signatures. The carboxylic acid group (-COOH) is characterized by a strong C=O stretching band, typically observed in the range of 1715-1680 cm⁻¹. elixirpublishers.com The O-H stretch of the carboxylic acid is usually a broad band in the high-frequency region. The amino group (-NH-) stretching vibrations are expected in the 3500–3000 cm⁻¹ region. core.ac.uk The deformation modes of the NH group also provide valuable structural information. iosrjournals.org Additionally, C-H stretching and bending vibrations from the aliphatic part of the alanine residue and the pyridine ring are observed.

A summary of key vibrational modes for Alanine, N-3-pyridinyl- is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Pyridine RingC=C and C=N stretching1600-1500 elixirpublishers.comscirp.org
C-N stretching1382-1266 elixirpublishers.com
Carboxylic AcidC=O stretching1715-1680 elixirpublishers.com
O-H stretchingBroad, ~3000
Amino GroupN-H stretching3500-3000 core.ac.uk
N-H bending~1600
AliphaticC-H stretching3000-2850
C-H bending~1450

IR and Raman spectroscopy are sensitive to the conformational state of molecules. researchgate.netaip.org Changes in the dihedral angles of the molecular backbone can lead to shifts in the frequencies and intensities of certain vibrational bands, particularly the amide I and amide III bands in peptidic structures. researchgate.net For Alanine, N-3-pyridinyl-, conformational changes can affect the interaction between the pyridine ring and the alanine backbone, leading to discernible spectral changes.

Studies on similar molecules, like alanine dipeptides, have shown that the amide I band frequency and the intensity ratios of amide I components can be correlated with the backbone dihedral angle φ. researchgate.net Similarly, the intensities of amide III bands and skeletal vibrations in the Raman spectrum can indicate the populations of different conformations such as PII, β, and αR. researchgate.net For Alanine, N-3-pyridinyl-, variations in the spectra under different conditions (e.g., solvent, temperature) can be used to infer the preferred conformational states and the dynamics of conformational exchange. For instance, hydrogen bonding interactions, both intramolecular and with the solvent, can significantly influence the vibrational frequencies of the N-H, C=O, and pyridine ring modes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about its electronic structure and conjugation. ysu.amresearchgate.net

The UV-Vis absorption spectrum of Alanine, N-3-pyridinyl- is expected to be dominated by electronic transitions within the pyridine ring. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. ysu.amresearchgate.net The presence of the alanine substituent can cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine.

The spectrum of 3-substituted pyridines often shows multiple absorption bands. For example, 3-azidopyridine (B1254633) displays transitions around 287 nm, 270 nm, and 245 nm, all attributed to π → π* transitions. ysu.am Similarly, Alanine, N-3-pyridinyl- is expected to have characteristic absorption maxima in the UV region. The n → π* transitions, which are typically weaker, may be obscured by the more intense π → π* bands. ysu.amresearchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent polarity, as the solvent can stabilize the ground and excited states to different extents. ysu.amacs.org

A general representation of the expected UV-Vis absorption data is provided below.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition
Alanine, N-3-pyridinyl-Methanol (B129727)~260-290-π → π
~210-240-π → π

UV-Vis spectroscopy is a widely used method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule. nih.govscirp.orgijper.orgresearchgate.net The principle of this method lies in the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By monitoring the changes in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Alanine, N-3-pyridinyl- has at least two ionizable groups: the carboxylic acid group and the pyridine nitrogen. The protonation state of these groups will change with pH, leading to shifts in the UV-Vis spectrum. For example, protonation of the pyridine nitrogen can alter the π-electron system, resulting in a change in the λmax and/or the molar absorptivity.

The experimental procedure involves recording the UV-Vis spectra of Alanine, N-3-pyridinyl- in a series of buffer solutions with known pH values. scirp.orgresearchgate.net The absorbance data at a wavelength where the spectral changes are most significant is then plotted against pH. The pKa value corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which is typically the midpoint of the resulting sigmoidal curve. scirp.org This method is particularly effective when there is a significant spectral shift upon ionization, which is often the case for molecules containing chromophores in proximity to the ionizable group. nih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the solid-state structures of Alanine, N-3-pyridinyl- (also known as 3-(3-pyridyl)alanine) and its derivatives, providing critical insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal lattice.

Solid-State Structural Determination of Alanine, N-3-pyridinyl- and its Complexes

The structural architecture of Alanine, N-3-pyridinyl- has been successfully characterized in both its protonated form and as a ligand in metal complexes.

A notable example is the nickel(II) complex, [Ni(D-Pyala)₂]·2H₂O, where 'Pyala' represents the 3-(3-pyridyl)alaninate ligand. Three-dimensional X-ray diffraction data revealed that the complex crystallizes in the monoclinic space group P2₁. researchgate.net The coordination geometry around the nickel center is established with the amino nitrogen atoms of the two tridentate ligands adopting a mutually trans configuration. researchgate.net This specific isomeric form highlights the steric and electronic preferences that govern the self-assembly of the complex in the crystalline state. Detailed crystallographic data for this complex are provided in the table below.

Crystallographic data for the [Ni(D-Pyala)₂]·2H₂O complex. researchgate.net

Furthermore, the structure of the protonated amino acid has been determined in the form of a perchlorate (B79767) salt, [H-β-(3-Pyridyl)-Ala-OH][ClO₄]. researchgate.netua.pt This compound also crystallizes in the polar, piezoelectric P2₁ space group. ua.ptresearchgate.net The determination of its structure was crucial for understanding the origin of its strong piezoelectric properties, which are more than double those of the widely used material lithium niobate. researchgate.netua.pt The precise atomic coordinates obtained from X-ray diffraction confirm the molecular conformation and the ionic nature of the salt.

Crystallographic data for [H-β-(3-Pyridyl)-Ala-OH][ClO₄]. ua.ptresearchgate.net

In addition to these examples, various organometallic complexes incorporating the R-3-(3-pyridyl)alaninate ligand with metals such as palladium, rhodium, iridium, and ruthenium have been synthesized, indicating a broad potential for structural diversity. researchgate.net

Crystal Packing and Intermolecular Interactions

The supramolecular assembly and stability of crystalline solids are governed by a network of intermolecular interactions. In the case of Alanine, N-3-pyridinyl- and its derivatives, X-ray crystallography reveals a rich variety of non-covalent forces.

For the [H-β-(3-Pyridyl)-Ala-OH][ClO₄] salt, the crystal structure is heavily influenced by a comprehensive network of inter- and intramolecular hydrogen bonds. researchgate.netua.pt These interactions are considered fundamental to its notable piezoelectric properties. researchgate.net Similarly, in related pyridyl-alanine salt structures, hydrogen bonds such as N–H⋯O and C–H⋯O are crucial in building the supramolecular architecture. rsc.orgrsc.org

Co-crystallization Studies (Potential)

Co-crystallization is a crystal engineering strategy that combines an active pharmaceutical ingredient (API) or a target molecule with a benign co-former to create a new crystalline solid with modified physicochemical properties, such as solubility, stability, and bioavailability. nih.govresearchgate.net Alanine, N-3-pyridinyl-, with its array of hydrogen bond donors (amino group) and acceptors (carboxyl group and pyridine nitrogen), is a prime candidate for co-crystallization studies. researchgate.netnih.gov

Amino acids are increasingly being explored as co-formers due to their biocompatibility and their ability to form robust hydrogen-bonded structures, often involving zwitterionic forms that support strong interactions. nih.govnih.govmdpi.com The functional groups on Alanine, N-3-pyridinyl- are well-suited to form predictable supramolecular synthons, such as the highly probable acid⋯pyridine interaction, with appropriate co-formers. researchgate.net

Studies on related systems demonstrate this potential. For example, short peptides have been shown to act as host molecules, forming layered co-crystals that include pyridine as a guest molecule residing in channels and forming hydrogen bonds with the host's ammonium (B1175870) groups. rsc.org This host-guest chemistry suggests that Alanine, N-3-pyridinyl- could be incorporated into or itself form inclusion compounds. The development of ionic co-crystals, where amino acids are combined with simple salts, has also been reported as a method to achieve goals like chiral resolution. nih.gov Given these precedents, there is significant potential to design novel co-crystals of Alanine, N-3-pyridinyl- with a variety of host molecules and co-formers to tailor its material properties for specific applications.

Theoretical and Computational Chemistry of Alanine, N 3 Pyridinyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These calculations are fundamental for understanding a molecule's stability, reactivity, and spectroscopic characteristics. Methods based on Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost.

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ru.nl A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ru.nl Conversely, a small energy gap indicates that a molecule is more reactive and less stable. ru.nlirjweb.com Quantum chemical calculations, often using DFT methods like B3LYP, can accurately predict these orbital energies. irjweb.com For Alanine (B10760859), N-3-pyridinyl-, the presence of the electron-withdrawing pyridine (B92270) ring and the electron-donating alanine fragment would influence the energies of these frontier orbitals.

Table 1: Illustrative Example of Calculated Frontier Orbital Properties

This table presents a hypothetical set of data for Alanine, N-3-pyridinyl- based on typical values for similar organic molecules to illustrate the output of quantum chemical calculations. Specific experimental or calculated values for this compound are not available in the cited literature.

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.85
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.75
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.10

Other related quantum chemical parameters that describe reactivity include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

The distribution of electrons within a molecule is uneven, leading to regions that are relatively positive or negative. This charge distribution governs how a molecule interacts with other molecules and is a key determinant of its reactivity. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing this property. uni-muenchen.de An MEP map plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge distribution. uni-muenchen.deacs.org

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are attractive to electrophiles (e.g., protons). uni-muenchen.de

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are attractive to nucleophiles. uni-muenchen.de

For Alanine, N-3-pyridinyl-, an MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. imist.maarxiv.org The amino group's hydrogen atoms would likely show positive potential (blue). These maps provide a visual guide to the molecule's reactive sites. researchgate.net The calculation of the MEP, along with atomic charge schemes like Natural Bond Orbital (NBO) analysis, relies on the molecular wavefunction obtained from quantum calculations. imist.ma

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and structure elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors for each nucleus. DFT methods, such as B3LYP or specialized functionals like WP04, combined with a suitable basis set (e.g., 6-311++G(2d,p)), are effective for this purpose. github.ioresearchgate.net It is crucial to perform these calculations on a Boltzmann-averaged ensemble of low-energy conformers and to include solvent effects, often through a Polarizable Continuum Model (PCM), to achieve good agreement with experimental spectra recorded in solution. github.io

UV-Vis Spectroscopy: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). medium.comresearchgate.netrsc.org This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.orgnih.gov Analysis of the molecular orbitals involved in these transitions reveals which parts of the molecule are responsible for the absorption of light. researchgate.net

Table 2: Illustrative Example of Predicted UV-Vis Spectral Data for Alanine, N-3-pyridinyl-

This table is a hypothetical representation of TD-DFT output, based on calculations for similar aromatic and heterocyclic compounds. It serves to illustrate the type of data generated. Specific calculated values for Alanine, N-3-pyridinyl- are not available in the cited literature.

ExcitationWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S12650.15HOMO → LUMO (75%), HOMO-1 → LUMO (15%)
S0 → S22100.45HOMO → LUMO+1 (60%), HOMO-2 → LUMO (25%)

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in solution. mdpi.comnih.gov

Molecules like Alanine, N-3-pyridinyl- are flexible and can adopt numerous shapes or conformations in solution. MD simulations are the primary computational tool for exploring this conformational landscape. nih.gov By simulating the molecule for nanoseconds to microseconds, it is possible to identify the most stable, low-energy conformations and the energetic barriers for transitioning between them. nih.govmdpi.com For amino acid and peptide-like structures, these simulations often reveal preferences for specific backbone dihedral angles (phi, ψ), leading to defined secondary structures like β-strands or various turns and helices. nih.gov The analysis of the simulation trajectory provides information on the population of each conformational state, giving a dynamic picture of the molecule's structural preferences in solution.

The solvent environment has a profound impact on the structure, dynamics, and reactivity of a molecule. nih.govresearchgate.net MD simulations are particularly well-suited to investigate these solvent effects. Interactions between the solute (Alanine, N-3-pyridinyl-) and solvent molecules, especially hydrogen bonding with protic solvents like water or methanol (B129727), can stabilize or destabilize different conformers. diva-portal.orgnih.gov For example, studies on the alanine dipeptide have shown that its conformational equilibrium is highly sensitive to the solvent, with different populations of conformers like the C7eq, C5, and polyproline II (PII) being observed in solvents ranging from chloroform (B151607) to water. nih.gov Simulations can incorporate the solvent explicitly, by including thousands of individual solvent molecules (e.g., TIP3P water models), or implicitly, by representing the solvent as a continuous medium. nih.govacs.org These simulations are essential for bridging the gap between theoretical calculations in the gas phase and experimental reality in solution. arxiv.org

Docking and Molecular Modeling Studies for Receptor Interactions (In Silico Research)

Computational studies have explored the incorporation of Alanine, N-3-pyridinyl-, often referred to as 3-pyridylalanine (3-Pal), into peptides to understand and enhance their binding characteristics with various receptors.

Molecular modeling is crucial for predicting the binding orientation and calculating the interaction energies of ligands with their target receptors. For Alanine, N-3-pyridinyl-, computational analyses suggest that its pyridine ring is a key feature governing its interactions. The ring can participate in significant π-π stacking with aromatic residues within a receptor's binding pocket and can also form hydrogen bonds, which are critical for its biological activity. The nitrogen atom in the 3-position of the pyridine ring allows for specific electronic properties and potential for hydrogen bonding that differs from its 2- and 4-pyridyl isomers. nih.gov

In studies on somatostatin (B550006) receptor 2 (SST₂) antagonists, replacing the native tyrosine at position 3 with 3-pyridylalanine resulted in radioligands with high binding affinity. nih.gov Saturation binding assays revealed dissociation constants (KD) in the low nanomolar range, indicating a strong interaction with the receptor. nih.gov This suggests that the pyridylalanine moiety fits well within the binding site and establishes favorable interactions. nih.gov The binding affinities for different pyridylalanine regioisomers highlight the subtle but significant impact of the nitrogen atom's position on receptor interaction. nih.gov

Table 1: Binding Affinity of Pyridylalanine-Containing Radioligands for Somatostatin Receptor 2 (SST₂) nih.gov
CompoundDissociation Constant (KD) (nM)
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM30.15 ± 0.01
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.01
[¹⁷⁷Lu]Lu-DOTA-LM3 (Reference with Tyr³)0.09 ± 0.02

Computational models are pivotal for deriving structure-activity relationships (SAR), which explain how a molecule's chemical structure relates to its biological activity. For Alanine, N-3-pyridinyl- and its isomers, computational analysis and experimental data reveal key SAR insights.

A critical aspect of the SAR for pyridylalanine-containing compounds is the position of the nitrogen atom in the pyridine ring. nih.gov Studies on somatostatin antagonists demonstrated that replacing Tyr³ with 2-Pal, 3-Pal, or 4-Pal did not adversely affect the affinity for the SST₂ receptor, but did influence the compound's properties. nih.gov The hydrophilicity of the resulting radiolabeled peptides increased in the order of l-2Pal < 3-Pal < 4-Pal. nih.gov This is attributed to the different charge distributions; the meta-position of the nitrogen in 3-Pal creates an electronic density dissymmetry, which is not present in the para-positioned nitrogen of 4-Pal. nih.gov This dissymmetry in 3-Pal is thought to enhance interactions with certain biological targets, such as kidney transporters. nih.gov

Furthermore, the stereochemistry at the α-carbon is crucial for biological activity. In the case of somatostatin analogs, the natural L-configuration of the amino acid is essential for receptor recognition. nih.gov When the L-isomer of 2-pyridylalanine was replaced with its D-isomer, the resulting peptide completely lost its ability to bind to the receptor. nih.gov Computational hypotheses suggest this is due to a reversed spatial orientation of the pyridyl side chain in the D-conformation, which prevents the necessary interactions within the receptor binding site. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Pyridylalanine (Pal) Substitution nih.gov
Structural FeatureObservationInferred Relationship
Position of Pyridyl NitrogenHydrophilicity increases in the order l2Pal &lt; 3Pal &lt; 4Pal. All isomers maintain high affinity for SST₂.The nitrogen's position modulates physicochemical properties like hydrophilicity and can influence interactions with secondary targets without compromising primary receptor binding.
Stereochemistry (L- vs. D-isomer)The D-isomer of 2-pyridylalanine leads to a complete loss of receptor binding affinity.Correct stereochemistry is critical for the proper spatial orientation of the side chain required for receptor interaction.
Electronic DistributionThe meta-position of nitrogen in 3-Pal creates a dissymmetry in electronic density.This dissymmetric charge distribution is hypothesized to enhance interactions with specific biological structures, such as transporters.

Biological and Biochemical Research Applications of Alanine, N 3 Pyridinyl Non Clinical Focus

Mechanistic Studies of Enzyme Interactions

The structural similarity of 3-(pyridin-3-yl)alanine to natural amino acids allows it to interact with the active sites of various enzymes and receptors, making it a valuable tool for mechanistic studies. Researchers utilize this compound to investigate enzyme binding, kinetics, and the structural basis of molecular interactions.

3-(Pyridin-3-yl)alanine serves as an effective substrate mimic for aromatic amino acids like phenylalanine and tyrosine. This mimicry allows it to be incorporated into peptide sequences to study the binding and activity of enzymes and receptors. For example, its use in synthetic peptides has been crucial in analyzing receptor-ligand interactions.

A notable application is in the development of antagonists for the somatostatin (B550006) receptor subtype 2 (SST₂), a G-protein coupled receptor involved in hormonal regulation. By replacing tyrosine at position 3 of a known SST₂ antagonist (LM3) with 3-(pyridin-3-yl)alanine, researchers investigated the impact on binding affinity. nih.gov Competitive binding assays demonstrated that the resulting peptide, DOTA-[3Pal³]-LM3, retained high affinity for the SST₂ receptor, with dissociation constants (Kᴅ) in the low nanomolar range, comparable to the parent compound. nih.gov This indicates that 3-(pyridin-3-yl)alanine can effectively mimic the natural amino acid's role in receptor binding. The polar nature of the 3-pyridyl group is thought to influence these interactions. nih.govresearchgate.net

While detailed kinetic analyses of its inhibitory mechanism against specific enzymes are not extensively documented, its ability to bind tightly to receptors suggests a potential role as a competitive inhibitor in various enzyme systems by occupying the active site intended for natural aromatic amino acids. khanacademy.orgresearchgate.net

RadioligandKᴅ (nM) nih.govBₘₐₓ (pmol/mg protein) nih.gov
[¹⁷⁷Lu]Lu-DOTA-LM3 (Control)0.09 ± 0.021.88 ± 0.08
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM30.14 ± 0.022.10 ± 0.09
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.12 ± 0.011.80 ± 0.05
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.022.13 ± 0.10

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including enzyme-ligand complexes, at atomic resolution. nih.gov Although a specific crystal structure of an enzyme in complex with free 3-(pyridin-3-yl)alanine is not publicly available, the methodology can be understood from studies using similar substrate analogues.

For instance, the crystal structure of human phenylalanine hydroxylase has been solved in a ternary complex with its cofactor and the substrate analogue 3-(2-thienyl)-L-alanine (THA). nih.govresearchgate.net This structure revealed that the analogue binds in the enzyme's active site, held in place by a network of hydrophobic contacts and hydrogen bonds. nih.gov The thiophene ring of THA was observed to stack against the imidazole (B134444) ring of a histidine residue (His285), a common interaction for aromatic moieties. nih.gov

A crystallographic study of an enzyme complexed with 3-(pyridin-3-yl)alanine would be expected to reveal similar interactions. The pyridine (B92270) ring could engage in π-π stacking with aromatic residues like histidine, phenylalanine, or tyrosine in the active site. Furthermore, the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, forming specific interactions that are not possible with phenylalanine, thereby providing unique insights into the binding pocket's characteristics. nih.gov Such structural data is invaluable for understanding the molecular basis of substrate recognition and for the rational design of specific enzyme inhibitors.

Site-directed mutagenesis is a molecular biology technique used to create specific changes in the amino acid sequence of a protein. nih.gov By systematically replacing amino acids in an enzyme's active site—often with a non-functional amino acid like alanine (B10760859) (a process known as alanine scanning)—researchers can identify key residues responsible for binding a ligand, such as 3-(pyridin-3-yl)alanine. researchgate.netmdpi.com

In a typical study, a hypothesized binding-site residue, perhaps identified through computer modeling or a crystal structure, is mutated. The binding affinity of 3-(pyridin-3-yl)alanine (or a peptide containing it) to the mutant enzyme is then compared to its affinity for the wild-type enzyme. A significant decrease in binding affinity upon mutation of a specific residue implicates that residue as being critical for the interaction. mdpi.com

This approach could be used to dissect the binding site for 3-(pyridin-3-yl)alanine. For example, if structural data suggested a hydrogen bond between the pyridine nitrogen of the ligand and a serine residue in the enzyme, mutating that serine to an alanine would be expected to disrupt the interaction and reduce binding affinity. Similarly, mutating an aromatic residue involved in a predicted π-stacking interaction would also diminish binding. These studies are fundamental to creating a detailed map of the energetic contributions of individual amino acid residues to ligand binding. mdpi.com

Cellular and Molecular Probing

Beyond isolated enzyme studies, 3-(pyridin-3-yl)alanine holds potential as a probe for investigating processes within a cellular context. Its ability to be incorporated into biomolecules and the unique properties of its pyridine ring can be exploited for studying uptake, distribution, and localization.

The potential for a molecule to be studied and utilized within a cell often begins with its ability to cross the cell membrane. As an amino acid analogue, 3-(pyridin-3-yl)alanine can potentially be transported into cells via amino acid transporters.

This has been demonstrated in studies using peptides containing 3-(pyridin-3-yl)alanine. Research on SST₂-expressing cells in culture showed that a radiolabeled somatostatin antagonist containing 3-(pyridin-3-yl)alanine, [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3, was taken up by the cells with high efficiency. nih.gov After a 4-hour incubation period, the total cell-associated activity (bound to the surface and internalized) was significantly higher for the 3-Pal containing peptide compared to the control peptide. nih.gov This high level of cellular association, mediated by receptor binding, confirms that molecules containing this amino acid can effectively accumulate in target cells.

RadioligandTotal Cellular Uptake (% of added activity at 4h) nih.gov
[¹⁷⁷Lu]Lu-DOTA-LM3 (Control)67.25 ± 1.41
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM382.90 ± 2.42
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM383.20 ± 0.70
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM377.12 ± 1.97

Understanding where a molecule resides within a cell is crucial to elucidating its function. plos.orgmdpi.com The potential exists to use 3-(pyridin-3-yl)alanine to study the subcellular localization of proteins. If cells are supplied with this unnatural amino acid, it could be incorporated into newly synthesized proteins in place of its natural counterparts. The subsequent location of these modified proteins could then be tracked using antibodies that specifically recognize the pyridyl-alanine moiety, or by mass spectrometry-based proteomics to identify the modified proteins within different cellular fractions. nih.govmdpi.com

Furthermore, 3-(pyridin-3-yl)alanine could be chemically modified to create more sophisticated molecular probes. For example, attaching a fluorescent dye to the pyridine ring would create a trackable amino acid that could be visualized by fluorescence microscopy. nih.gov If this fluorescent analogue is incorporated into proteins, it could allow for real-time imaging of their synthesis, trafficking, and final destination within the cell. Additionally, by conjugating 3-(pyridin-3-yl)alanine to specific organelle-targeting signals (e.g., a nuclear localization signal or a mitochondrial targeting sequence), it would be possible to direct molecules containing this amino acid to specific subcellular compartments for targeted studies. icgeb.res.in

Fluorescent Tagging and Imaging Applications for Research

While fluorescently labeled peptides are crucial tools in molecular biology for applications such as protein binding and localization studies, the specific use of Alanine, N-3-pyridinyl- as an intrinsic fluorescent tag or for imaging applications is not extensively documented in publicly available research. jpt.comsb-peptide.comformulationbio.com Typically, protein fluorescence spectroscopy relies on the intrinsic fluorescence of aromatic amino acids like tryptophan, tyrosine, and phenylalanine. nist.govlabbot.biomicrospectra.com Tryptophan, in particular, is often used to monitor structural changes in proteins due to its environmental sensitivity. nist.govlabbot.bio The common practice for fluorescently labeling peptides involves the conjugation of external fluorescent dyes, such as FAM (carboxyfluorescein) or FITC (fluorescein isothiocyanate), to the peptide structure. sb-peptide.comformulationbio.com While the pyridine ring in Alanine, N-3-pyridinyl- is aromatic, detailed studies characterizing its intrinsic fluorescence properties for use as a research probe or in bioimaging are not prevalent in the scientific literature. Research in this area has focused more on the development of novel fluorescent probes with high sensitivity and selectivity for specific analytes or cellular components. nih.govnih.gov

Biochemical Pathway Interrogation

There is a lack of specific research data on the effects of Alanine, N-3-pyridinyl- on particular biochemical pathways in model organisms such as yeast, bacteria, or non-human cell lines. While the metabolic engineering of microorganisms like Escherichia coli for the production of amino acids such as L-phenylalanine is a well-researched area, the introduction and effects of unnatural amino acids like Alanine, N-3-pyridinyl- are not commonly documented. nih.gov Studies on the metabolism of aromatic amino acids in plants have revealed complex regulatory networks, including alternative microbial-like pathways for phenylalanine synthesis. purdue.edu However, the influence of Alanine, N-3-pyridinyl- as an external agent on these or other biochemical pathways has not been a significant focus of published research. The investigation of enzyme kinetics is fundamental to understanding metabolic pathways, but such studies have not been prominently reported for Alanine, N-3-pyridinyl-. nih.gov

Applications as a Building Block in Peptide and Protein Mimetics Research

Alanine, N-3-pyridinyl-, also known as 3-pyridylalanine (3-Pal), is utilized as a building block in peptide synthesis to investigate and influence peptide conformation. nih.govuwo.ca Its incorporation can lead to significant changes in the three-dimensional structure of peptides, which is crucial for their biological activity. nih.govnih.gov Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques used to analyze the conformational changes resulting from the introduction of unnatural amino acids like 3-pyridylalanine. uwo.canih.govresearchgate.net

The introduction of 3-pyridylalanine can induce turns in the peptide backbone, effectively creating more rigid structures. uwo.ca This is exemplified in studies where linear peptides were cyclized using metal coordination, with 3-pyridylalanine acting as a monodentate ligand. uwo.ca The resulting metal foldamers exhibit a defined turn, as confirmed by NMR and CD spectroscopy. uwo.ca

In a study on glucagon (B607659) analogs, the replacement of hydrophobic amino acids with the more hydrophilic 3-pyridylalanine was explored to improve solubility and reduce aggregation. researchgate.net This substitution not only enhanced the biophysical properties of the peptide but also maintained its biological activity, indicating that the conformational changes were compatible with receptor binding. nih.govresearchgate.net

Table 1: Research Findings on the Incorporation of Alanine, N-3-pyridinyl- for Conformational Studies

Peptide Studied Amino Acid Replacement Method of Analysis Key Conformational Finding Reference
Tri-alanine and RGD sequences Flanked by 3-pyridylalanine and a chelating agent NMR, CD Spectroscopy Induction of a turn in the peptide backbone upon metal-based cyclization. uwo.ca uwo.ca

The design of peptidomimetics often involves the incorporation of unnatural amino acids like Alanine, N-3-pyridinyl- to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.gov By replacing natural amino acids with 3-pyridylalanine, researchers can create peptide analogs with improved properties. nih.govresearchgate.net

One of the key advantages of incorporating 3-pyridylalanine is the enhancement of proteolytic stability. nih.govnih.gov The modification of the peptide backbone can make the resulting peptidomimetic less susceptible to degradation by proteases. curie.fr In a study on somatostatin antagonists, the replacement of Tyrosine at position 3 with 3-pyridylalanine was shown to not negatively impact receptor affinity and, in some cases, improved the properties of the resulting radioligand. nih.gov Specifically, the [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 analog demonstrated high uptake and long retention in the kidneys, which was attributed to its high stability in renal tissue. researchgate.net

Furthermore, the incorporation of 3-pyridylalanine can enhance the specificity of a peptide for its target receptor. The position of the nitrogen atom in the pyridine ring influences the electronic distribution and can affect the binding interactions. nih.gov The dissymmetry in the electronic density of 3-pyridylalanine can lead to more specific interactions with biological targets. nih.gov

Table 2: Research Findings on Peptidomimetics with Alanine, N-3-pyridinyl-

Peptidomimetic Class Modification Enhancement Observed Research Focus Reference
Glucagon Analogs Replacement of hydrophobic residues with 3-pyridylalanine Increased aqueous solubility and reduced aggregation. nih.govresearchgate.net Improving biophysical properties for medicinal use. nih.govresearchgate.net nih.govresearchgate.net
Somatostatin Antagonists Replacement of Tyr³ with 3-pyridylalanine Maintained SST₂ affinity and enhanced stability of the radiolabeled peptide in renal tissue. researchgate.netnih.gov Investigating the influence of pyridylalanine isomers on radioligand properties. nih.gov researchgate.netnih.gov

Bioconjugation Processes in Research

Alanine, N-3-pyridinyl-, also known as 3-pyridyl-alanine (3-Pal), has emerged as a valuable component in bioconjugation research, offering a chemoselective handle for the modification and labeling of peptides. acs.orgacs.org A notable advancement in this area is the development of a method known as NAP conjugation, which involves the late-stage N-alkylation of the pyridyl-alanine residue within a peptide sequence. acs.orgacs.org This technique allows for the construction of functionally diverse and highly stable N-alkylated conjugates with a variety of peptides. acs.orgacs.org

The NAP conjugation strategy leverages the pKa of the pyridine ring, which is approximately 5.2. acs.org This property enables the selective labeling of peptides containing pyridyl-alanine using alkyl halides over a broad pH range, with the exception of cysteine residues. acs.org Research has demonstrated the successful application of this method in both solution and solid-phase applications, with solid-phase conjugation offering a more economical process. acs.orgacs.org

One of the significant advantages of using Alanine, N-3-pyridinyl- in bioconjugation is the ability to create dual-labeled peptides when used in conjunction with a cysteine handle. acs.orgacs.org This opens up possibilities for more complex molecular constructs for research purposes.

A key research finding showcased the enhancement of a peptide's biological activity through NAP conjugation. acs.org Specifically, the antiproliferative activities of a p53 peptide, which acts as an MDM2 inhibitor, were enhanced two-fold when it was conjugated with an RGD peptide, a selective integrin binder. acs.org This demonstrates the potential of using Alanine, N-3-pyridinyl- mediated bioconjugation to modulate the biochemical applications and properties of bioactive peptides. acs.org

The incorporation of Alanine, N-3-pyridinyl- into peptides has also been explored as a means to improve their biophysical characteristics. researchgate.netnih.gov For instance, its inclusion in glucagon analogs has been shown to enhance aqueous solubility and stability at neutral pH. researchgate.netnih.gov This is attributed to the hydrophilic nature of the pyridine ring, which, due to the negative character of the nitrogen atom, possesses hydrogen bonding capacity and a strong dipole moment. researchgate.net

Furthermore, Alanine, N-3-pyridinyl- has been utilized in the development of radiolabeled somatostatin antagonists for imaging applications. nih.gov In these studies, it was observed that the replacement of other amino acids with 3-pyridyl-alanine did not negatively impact the peptide's affinity for its target receptor, SST2. nih.gov The polar nature of 3-pyridyl-alanine, resulting from its electronic density dissymmetry, is thought to influence the interaction of these peptide conjugates with kidney transporters. nih.gov

Table 1: Research Findings on the Application of Alanine, N-3-pyridinyl- in Bioconjugation

Research Focus Key Findings Reference
Peptide Labeling Methodology Development of NAP (N-alkylation of pyridyl-alanine) conjugation for chemoselective peptide labeling in solution and solid phase. acs.orgacs.org
Enhancement of Biological Activity The antiproliferative activity of a p53 peptide was enhanced two-fold after conjugation with an RGD peptide via NAP conjugation. acs.org
Improvement of Biophysical Properties Incorporation of 3-pyridyl-alanine into glucagon analogs resulted in enhanced aqueous solubility and stability. researchgate.netnih.gov
Radiolabeled Peptide Development Replacement of Tyr3 with 3-pyridyl-alanine in somatostatin antagonists did not negatively affect SST2 receptor affinity. nih.gov
Dual Labeling Potential The NAP conjugation method allows for the possibility of dual labeling of a peptide chain in conjunction with a cysteine handle. acs.orgacs.org

Synthesis and Academic Research of Alanine, N 3 Pyridinyl Derivatives and Analogs

Structural Modifications at the Pyridine (B92270) Moiety

The introduction of alkyl and aryl groups onto the pyridine ring of N-3-pyridinyl-alanine has been achieved through various synthetic strategies, leading to a diverse array of analogs. These substitutions can significantly alter the steric and electronic properties of the molecule.

Palladium-catalyzed cross-coupling reactions are a prominent method for this purpose. One approach involves the coupling of a serine-derived organozinc reagent with substituted halopyridines. psu.edu This method has proven to be efficient and reliable for generating a range of pyridyl amino acid derivatives. psu.edu Another powerful technique is the Suzuki cross-coupling reaction, which has been used to synthesize 3-pyridyl biaryl compounds by reacting a 3-pyridylboronic pinacol (B44631) ester with various aryl iodides, bromides, and chlorides. researchgate.net Furthermore, ligand-controlled C(sp³)–H arylation techniques have been developed to introduce distinct aryl groups onto the amino acid backbone, showcasing advanced methods for creating structural diversity. nih.gov

Research has also produced derivatives with functional groups like cyano substituents on the pyridine ring, expanding the chemical space of available building blocks for peptide synthesis. iris-biotech.de

Table 1: Examples of Substituted N-3-pyridinyl-alanine Analogs and Synthetic Methods

Derivative Class Synthetic Method Example Substituents Key Findings References
Aryl-substituted Suzuki Cross-Coupling Phenyl, Naphthyl Readily achieves synthesis of 3-pyridyl biaryl compounds. researchgate.net
Aryl-substituted Pd-catalyzed C(sp³)–H Arylation Various aryl groups Allows for the introduction of two distinct aryl groups with high diastereoselectivity. nih.gov
Generally substituted Pd-catalyzed coupling of organozinc reagents with halopyridines Various substituents An efficient and reliable method for producing a range of substituted pyridyl amino acids. psu.edu
Cyano-substituted Not specified 2-cyano-3-pyridyl, 2-cyano-4-pyridyl These compounds are available as Fmoc-protected derivatives for solid-phase peptide synthesis. iris-biotech.de

Replacing the pyridine ring with other nitrogen-containing or different heterocyclic systems is a strategy to create isosteres with potentially different biological or physical properties. The goal is often to mimic the structural role of the original pyridine ring while altering its electronic or hydrogen-bonding capabilities.

A notable example is the synthesis of β-(3-benzo[b]thienyl)-DL-alanine, which was developed alongside β-(3-pyridyl)-DL-alanine. researchgate.netnih.gov In this analog, the pyridine ring is replaced by a bioisosteric benzothiophene (B83047) group. The synthesis involved a diethyl acetamidomalonate condensation with the corresponding arylmethyl halide. researchgate.netnih.gov

Conceptually, other heterocycles like oxazole (B20620) and thiazole (B1198619) have been considered as replacements for the imidazole (B134444) ring of histidine, a natural analog of pyridylalanine. nih.gov However, the absence of the second basic nitrogen in oxazole and thiazole removes the key functionalities of the imidazole side chain, explaining why such analogs are not observed in naturally occurring proteins. nih.gov This highlights the critical role the specific heterocycle plays in the compound's function. The field of medicinal chemistry frequently utilizes a wide range of nitrogen heterocycles to modulate properties like hydrogen bonding, polarity, and planarity for interaction with biological targets. nih.govmdpi.com

The term "stereochemical variation" in the context of the aromatic pyridine ring primarily refers to the positional isomerism of the nitrogen atom within the ring. The position of the nitrogen (2-, 3-, or 4-position) dramatically influences the molecule's geometry, electronic distribution, and its ability to interact with other molecules.

Research has extensively compared the properties of 3-(2-pyridyl)-alanine (2-Pal), 3-(3-pyridyl)-alanine (3-Pal), and 3-(4-pyridyl)-alanine (4-Pal). researchgate.netnih.goviiitd.edu.in For instance, studies on luteinizing hormone-releasing hormone (LHRH) analogs found that incorporating D-3-Pal at position 3 was superior to D-Trp, D-2-Pal, and D-4-Pal for inhibiting ovulation in rats. researchgate.net

In the field of peptide structural optimization, both 3-Pal and 4-Pal have been incorporated into glucagon (B607659) analogs. nih.govacs.org This substitution was shown to enhance the aqueous solubility and stability of the peptide at neutral pH while maintaining its biological properties, indicating that pyridyl-alanine can serve as a versatile surrogate for natural aromatic amino acids. nih.govacs.org Further studies have utilized D-3-pyridyl-alanine to create selective vasopressin analogs, demonstrating the potential to fine-tune receptor subtype selectivity. nih.gov

Table 2: Comparison of N-pyridinyl-alanine Positional Isomers

Isomer Abbreviation Research Context Observed Effect References
3-(2-pyridyl)-alanine 2-Pal LHRH Analogs Less effective at inhibiting ovulation compared to 3-Pal. researchgate.net
3-(3-pyridyl)-alanine 3-Pal LHRH Analogs Superior substituent for inhibiting ovulation compared to 2-Pal and 4-Pal. researchgate.net
3-(3-pyridyl)-alanine 3-Pal Glucagon Analogs Enhanced aqueous solubility and stability while maintaining biological properties. nih.govacs.org
3-(4-pyridyl)-alanine 4-Pal Glucagon Analogs Enhanced aqueous solubility and stability while maintaining biological properties. nih.govacs.org

Modifications at the Alanine (B10760859) Side Chain

Modifications to the alanine portion of the molecule, while perhaps less explored than changes to the pyridine ring, offer potential avenues for creating novel derivatives with altered functionality or pharmacokinetic properties.

Homologation, the process of extending a carbon chain by a repeating unit (such as a methylene (B1212753) group), is a potential modification for N-3-pyridinyl-alanine. This would result in β- or γ-amino acid analogs, which are known to form unique secondary structures (foldamers) in peptides. ethz.ch The world of β- and γ-peptides is a rich field of research, as these structures are resistant to enzymatic degradation. ethz.ch

While specific reports on the homologation of N-3-pyridinyl-alanine are not prominent, the synthetic methodologies to achieve such transformations are well-established for other amino acids. For example, one-carbon homologation of α-amino esters has been successfully demonstrated. researchgate.net Additionally, asymmetric synthesis of amino acids via homologation of chiral Ni(II) complexes of glycine (B1666218) and alanine Schiff bases is a general and well-developed methodology. researchgate.net These established methods suggest that the synthesis of homologated N-3-pyridinyl-alanine derivatives is a chemically feasible and potentially fruitful area for future research.

The introduction of functional groups such as hydroxyl, amine, or thiol moieties onto the side chain of N-3-pyridinyl-alanine is a potential strategy for creating derivatives with new chemical properties. Such modifications could introduce new hydrogen bonding sites, chelation points for metals, or handles for bioconjugation.

The direct functionalization of amino acid side chains is a significant area of chemical research. nih.gov Aromatic side chains, like the pyridine ring, are particularly attractive targets for modification. nih.gov Modern synthetic methods, including photocatalysis, offer mild conditions suitable for the selective modification of amino acid side chains. rsc.org C–H functionalization reactions represent another powerful tool for introducing new groups directly onto the molecule's scaffold. acs.org Although specific examples of adding hydroxyl, amine, or thiol groups directly to the pyridine ring of N-3-pyridinyl-alanine were not detailed in the surveyed research, the extensive literature on the modification of other aromatic amino acids suggests that these transformations are synthetically accessible. nih.govrsc.org

Cyclization Strategies for Conformationally Restricted Analogs

The creation of conformationally restricted analogs of peptides containing N-3-pyridinyl-alanine is a key strategy for enhancing their pharmacological properties by locking them into a bioactive conformation. nih.govresearchgate.net This structural constraint can lead to improved binding affinity, selectivity, and stability. nih.gov Various cyclization methodologies, traditionally applied to peptides, can be adapted for this purpose.

One direct approach involves modification of the pyridinyl ring itself. A short synthesis for N-protected 1,2,5,6-tetrahydro-3-pyridinylalanine derivatives has been developed, which involves quaternization of the pyridine nitrogen followed by reduction. tandfonline.com This method creates a partially saturated, non-aromatic ring, thus generating a conformationally restricted analog.

More broadly, established peptide cyclization techniques can be applied to sequences incorporating N-3-pyridinyl-alanine. These strategies often rely on linking amino acid side chains or the peptide backbone.

Common Cyclization Strategies Applicable to N-3-pyridinyl-alanine Analogs:

Cyclization StrategyDescriptionKey Reagents/MethodsPotential Application
Lactam Bridge Formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic Acid) and a basic amino acid (e.g., Lysine) or between the N-terminus and C-terminus. rsc.orgPeptide coupling reagents (e.g., HATU, HOBt). frontiersin.orgStabilizing secondary structures or creating constrained loops in a peptide containing N-3-pyridinyl-alanine.
Hydrocarbon Stapling Covalent linkage of two amino acid side chains using a hydrocarbon chain, often to stabilize α-helical structures. nih.govnih.govRing-closing metathesis using Grubbs' catalyst with peptides containing α-methyl, α-alkenyl amino acids. frontiersin.orgReinforcing helical peptides where N-3-pyridinyl-alanine is part of the sequence.
Click Chemistry A versatile and highly efficient reaction, typically involving the cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring. frontiersin.orgCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govLinking two side chains of a peptide containing unnatural amino acids with azide and alkyne functionalities, alongside N-3-pyridinyl-alanine.
Dithiol Bis-Alkylation Cross-linking of two thiol-containing residues (e.g., Cysteine) using a bifunctional alkylating agent. nih.govDithiol-containing peptides and bis-bromomethylated linkers (e.g., xylene-based linkers). nih.govCreating macrocycles with varying degrees of flexibility in peptides that include N-3-pyridinyl-alanine.

Conjugation Strategies for Research Probes

The attachment of N-3-pyridinyl-alanine and its derivatives to larger biomolecules or solid surfaces transforms them into powerful research probes for studying biological systems, developing assays, and identifying molecular targets. susupport.com

Bioconjugation to Proteins or Nucleic Acids for Research Tools

Bioconjugation covalently links a molecule, such as a derivative of N-3-pyridinyl-alanine, to a biomolecule like a protein or nucleic acid. susupport.com This creates research tools for applications ranging from tracking biological processes to creating novel biocatalysts.

A prominent strategy involves incorporating the unnatural amino acid directly into a protein's structure. For instance, (2,2′-bipyridin-5-yl)alanine (BpyAla), an analog of N-3-pyridinyl-alanine, can be incorporated into a protein scaffold using genetic code expansion. rsc.org This allows for the creation of artificial metalloenzymes where the bipyridyl side chain acts as a metal-binding ligand, enabling new-to-nature catalytic reactions. rsc.org

Another common approach targets reactive amino acid residues already present in proteins, such as cysteine. researchgate.netd-nb.info The unique nucleophilicity of cysteine's thiol group makes it an ideal target for site-specific modification. researchgate.netnih.gov Pyridyl disulfide exchange chemistry is a highly effective method for this purpose. nih.gov In this reaction, a cysteine-containing peptide or protein is reacted with a pyridyl disulfide-activated molecule, forming a stable disulfide bond and releasing pyridine-2-thione. nih.gov A derivative of N-3-pyridinyl-alanine could be functionalized with a thiol and used in such a conjugation scheme.

For nucleic acids, derivatives can be conjugated to create specialized probes. Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA/RNA that are resistant to degradation by nucleases and proteases. nih.gov A derivative of N-3-pyridinyl-alanine could be attached to a PNA sequence, often via a linker, to introduce specific functionalities, such as metal chelation or fluorescence, for studying nucleic acid interactions. nih.gov

Linker Chemistry for Immobilization in Assay Development

Immobilizing N-3-pyridinyl-alanine derivatives onto a solid support is crucial for developing high-throughput screening assays and biosensors. The choice of linker chemistry is vital for ensuring stable attachment while maintaining the derivative's functionality.

Immobilization can be achieved through non-covalent or covalent interactions. mdpi.com The nitrogen atom in the pyridine ring is a strong hydrogen-bond acceptor, which can be exploited for physical adsorption onto polymer surfaces like poly(4-vinylpyridine). mdpi.com

However, covalent immobilization provides greater stability against changes in pH or temperature. mdpi.com This requires functionalizing the N-3-pyridinyl-alanine derivative with a reactive group that can form a bond with a complementary group on the support surface.

Common Linker Strategies for Immobilization:

Linker TypeDerivative Functional GroupSupport Functional GroupLinkage Formed
Amide Coupling Carboxylic acid or AmineAmine or Carboxylic acidAmide bond
Click Chemistry Azide or AlkyneAlkyne or AzideTriazole ring
Thiol-Maleimide Thiol (e.g., via a Cysteine analog)MaleimideThioether bond
Epoxy Opening Amine or ThiolEpoxyC-N or C-S bond

A common strategy involves synthesizing a derivative of N-3-pyridinyl-alanine that contains a terminal functional group, such as an amine or a carboxylic acid, which can then be coupled to an activated surface (e.g., NHS-ester or carbodiimide-activated surface) to form a stable amide bond. More advanced strategies use "click" chemistry, where an azide-functionalized derivative is reacted with an alkyne-functionalized surface for highly efficient and specific immobilization. acs.org The use of cross-linking agents like glutaraldehyde (B144438) can also be employed to link an amine-containing derivative to an amino-functionalized support. rsc.org

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

Understanding how the structure of N-3-pyridinyl-alanine derivatives influences their chemical reactivity and biological function is fundamental to rational design in research. These studies explore how specific structural motifs contribute to binding and how steric and electronic modifications impact performance.

Elucidation of Key Binding Motifs (in a research context)

The pyridine ring is a privileged scaffold in molecular design due to its distinct electronic properties and its ability to participate in various non-covalent interactions. nih.gov The nitrogen atom acts as a hydrogen bond acceptor, a key feature in molecular recognition. mdpi.com

Research into a de novo designed copper nitrite (B80452) reductase (CuNiR) provides a clear example of the importance of the pyridinyl moiety. In this system, the parent histidine ligand was replaced with pyridyl alanine. It was found that providing a "pyridine-like electronic character" to the copper center was superior for nitrite reduction. nih.gov X-ray structures of related inhibitors bound to enzymes like CD73 show that substituted heterocyclic rings can occupy specific pockets between protein domains, forming stabilizing interactions. nih.gov

The orientation of the nitrogen within the binding pocket is critical. A study directly comparing 3-pyridylalanine (3'PyA) and 4-pyridylalanine (4'PyA) in the active site of the designed CuNiR found that the position of the nitrogen atom significantly influenced catalytic efficiency. Changing the nitrogen position from 4' to 3' doubled the enzyme's efficiency, a result driven exclusively by differences in substrate binding to the copper site. nih.gov This highlights that the precise geometry of the pyridinyl nitrogen as a coordination or interaction point is a key binding motif.

Key Interaction Types for N-3-pyridinyl-alanine Motifs:

Interaction TypeDescriptionContext
Hydrogen Bonding The lone pair on the pyridine nitrogen acts as a strong hydrogen bond acceptor. mdpi.comInteraction with hydrogen bond donors (e.g., amide N-H, hydroxyl groups) in a protein active site.
Metal Coordination The pyridine nitrogen can directly coordinate with metal ions.Formation of catalytically active metalloenzyme sites. nih.gov
π-π Stacking The aromatic pyridine ring can stack with other aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.Stabilization of protein-ligand complexes.
Cation-π Interaction The electron-rich face of the pyridine ring can interact favorably with cationic groups like protonated Lysine or Arginine.Anchoring the ligand within a binding pocket.

Exploration of Steric and Electronic Effects on Research Performance

Modifying the steric and electronic properties of N-3-pyridinyl-alanine derivatives is a classic strategy to optimize their performance in both synthetic and biological contexts.

Steric Effects: The size and shape of substituents can dictate whether a molecule can fit into a binding site. In the designed CuNiR study, the environment around the pyridyl alanine site was modified. Replacing a bulky leucine (B10760876) residue adjacent to the active site with a much smaller alanine had only a minimal impact on the performance of the 3'-pyridylalanine derivative. However, this same steric reduction dramatically improved the activity of the 4'-pyridylalanine analog, showcasing how steric hindrance can govern function. nih.gov In a synthetic context, the use of pyridine-type ligands in palladium-catalyzed C-H activation showed that sterically different ligands (e.g., 2-picoline vs. 2,6-lutidine) could be used to control the reaction, selectively producing mono- or di-arylated products. nih.gov

Electronic Effects: The electronic nature of the pyridine ring and its substituents directly influences its reactivity and interaction strength. The electron-donating or -withdrawing character of groups attached to the pyridine ring can modulate its pKa, hydrogen bonding strength, and coordination properties. nih.gov For example, studies have shown that adding electron-donating methyl (CH₃) or methoxy (B1213986) (OMe) groups to pyridine derivatives can alter their polarity and biological activity. nih.gov In the development of catalysts, the authentic pyridine donor of pyridyl alanine was found to be electronically superior to the tautomerizing imidazole ring of histidine for nitrite reduction. nih.gov Furthermore, late-stage functionalization studies show that the electronic properties of coupling partners (e.g., electron-deficient vs. electron-rich aryl halides) significantly affect the yield of reactions to form diverse aryl alanine derivatives. rsc.org

The following table summarizes research findings on the impact of such modifications.

Impact of Steric and Electronic Modifications:

ModificationSystem StudiedObserved EffectReference
Nitrogen Position (3' vs 4') Designed Copper Nitrite Reductase3'-pyridylalanine derivative showed 2x greater catalytic efficiency due to optimized substrate binding. nih.gov
Neighboring Residue (Leu to Ala) Designed Copper Nitrite ReductaseMinimal steric impact on 3'-PyA derivative; significant activity enhancement for 4'-PyA derivative. nih.gov
Ligand Substitution (e.g., 2-picoline) Pd-catalyzed C-H ArylationHighly effective for promoting selective mono-arylation of primary C(sp³)–H bonds. nih.gov
Aryl Halide Electronics Ni-catalyzed Cross-CouplingElectron-deficient aryl halides generally give higher yields than electron-rich ones. rsc.org

Analytical Methods for Research Grade Alanine, N 3 Pyridinyl Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For a compound like Alanine (B10760859), N-3-pyridinyl-, both high-performance liquid chromatography and gas chromatography, along with capillary electrophoresis, offer powerful solutions.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like Alanine, N-3-pyridinyl-. Its versatility is enhanced by the availability of multiple detection methods.

UV-Visible Spectroscopy (UV-Vis): The pyridine (B92270) ring in Alanine, N-3-pyridinyl- contains a chromophore that absorbs ultraviolet (UV) light. This property allows for straightforward detection and quantification. The analysis would typically be performed using a reversed-phase column where the compound is eluted with a mixture of an aqueous buffer and an organic solvent.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be explored. While the native fluorescence of the pyridine moiety might be limited, derivatization with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) can significantly lower the limits of detection.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural information. This technique separates the compound chromatographically, and the mass spectrometer then detects and confirms its identity based on its mass-to-charge ratio (m/z). This is particularly useful for confirming the molecular weight and for identifying any impurities or degradation products.

Table 1: Illustrative HPLC Parameters for Alanine, N-3-pyridinyl- Analysis

ParameterUV DetectionFluorescence Detection (with derivatization)Mass Spectrometry Detection
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% Formic Acid in WaterAcetonitrile and Phosphate BufferAcetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min
Detection λ ~260 nmEx: 340 nm, Em: 450 nmPositive ESI, m/z of protonated molecule
Injection Vol. 10 µL10 µL5 µL
Column Temp. 30 °C35 °C40 °C

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Alanine, N-3-pyridinyl-, being an amino acid derivative, is non-volatile. Therefore, for GC analysis, it would require a derivatization step to convert it into a more volatile and thermally stable compound. This can be achieved by reacting the amino and carboxyl groups with silylating agents (e.g., BSTFA) or through esterification followed by acylation. The resulting derivative can then be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. Alanine, N-3-pyridinyl- is an amphoteric molecule, meaning it can carry a positive, negative, or neutral charge depending on the pH of the buffer. This makes it an ideal candidate for CE analysis. By adjusting the pH of the background electrolyte, the electrophoretic mobility of the compound can be manipulated to achieve separation from impurities. CE can offer high separation efficiency and requires only a very small amount of sample.

Electrochemical Methods for Research Quantification (Potential)

Electrochemical methods offer a different approach to the analysis of Alanine, N-3-pyridinyl-, focusing on its redox properties. These techniques are often highly sensitive and can be used for quantification in various research contexts.

Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of a compound. While the alanine portion is not electroactive, the pyridine ring can be. By applying a scanning potential to an electrode immersed in a solution of Alanine, N-3-pyridinyl-, one could potentially observe oxidation or reduction peaks. The resulting voltammogram would provide valuable information about the electrochemical properties of the compound, such as its oxidation potential. This data is useful for understanding its potential role in redox processes and for developing amperometric detection methods.

Amperometry involves measuring the current generated by the oxidation or reduction of a compound at a constant applied potential. When coupled with a flow system like HPLC or a flow injection analysis (FIA) system, amperometric detection can be a highly sensitive and selective method for quantifying Alanine, N-3-pyridinyl-. Based on the information that could be obtained from cyclic voltammetry, a specific potential would be applied to an electrode in a flow cell. As the compound elutes from the HPLC column and passes over the electrode, it is oxidized or reduced, generating a current that is proportional to its concentration.

Spectrophotometric Assays for Research Applications

Spectrophotometry, which measures the interaction of light with the compound, provides both qualitative and quantitative data. The presence of the pyridine ring and the amino acid structure in Alanine, N-3-pyridinyl- allows for analysis using UV-Visible and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust technique for quantifying compounds containing chromophores—parts of a molecule that absorb light. The pyridine ring in Alanine, N-3-pyridinyl- acts as a chromophore, absorbing light in the UV range.

The quantification is based on the Beer-Lambert Law, which states a linear relationship between the absorbance of light and the concentration of the absorbing species. The analysis involves dissolving the compound in a suitable solvent, such as methanol (B129727) or water, and measuring its absorbance at the wavelength of maximum absorption (λmax). For amino acids lacking strong chromophores, derivatization is often required. However, the pyridine moiety in Alanine, N-3-pyridinyl- allows for direct UV detection. While specific data for Alanine, N-3-pyridinyl- is not extensively published, analysis of similar compounds, such as other pyridyl amino acids, provides a framework for its quantification. For instance, the analysis of pyridine itself and its derivatives often occurs in the 250-270 nm range. The precise λmax for Alanine, N-3-pyridinyl- would be determined experimentally by scanning a solution of the compound across a range of UV wavelengths.

A typical research application would involve creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Representative Parameters for UV-Vis Quantification of Pyridine-Containing Amino Acids

ParameterDescriptionTypical Value/Range
λmax Wavelength of Maximum Absorbance250 - 280 nm (estimated for pyridine ring)
Solvent Medium for dissolving the sampleMethanol, Ethanol, Water, Buffer
Linear Range Concentration range where absorbance is proportional to concentration1 - 100 µg/mL (typical)
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at λmaxDependent on experimental conditions

Fluorescence spectroscopy is an exceptionally sensitive detection method that can be applied to molecules that fluoresce—that is, emit light after being excited by light of a shorter wavelength. While many standard amino acids are not naturally fluorescent (with the exception of tryptophan, tyrosine, and phenylalanine), the introduction of an aromatic system like a pyridine ring can confer fluorescent properties.

Recent research has focused on synthesizing novel pyridine-based α-amino acids that exhibit strong, charge transfer-based fluorescence. acs.org In these systems, the molecule is excited to a state where charge separation occurs, and the subsequent relaxation and emission of a photon are highly sensitive to the local environment, such as solvent polarity and viscosity. acs.org For a compound like Alanine, N-3-pyridinyl-, its intrinsic fluorescence would first need to be characterized. This involves determining its optimal excitation (λex) and emission (λem) wavelengths.

If the intrinsic fluorescence is weak or non-existent, derivatization with a fluorescent tag is a common alternative. Reagents such as 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (B1207046) (APDS) can be used to label the primary amine group of the amino acid. fujifilm.com This process attaches a highly fluorescent group to the molecule, allowing for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. fujifilm.com This pre-column derivatization method significantly enhances detection limits compared to UV-Vis absorption. fujifilm.comresearchgate.net

A 2024 study in Organic Letters detailed the synthesis and photophysical properties of novel β-Pyridyl α-Amino Acids designed as fluorescent probes. acs.org One analogue, featuring a p-methoxy substituted triaryl system, demonstrated strong fluorescence with emission maxima that were highly sensitive to solvent polarity, shifting from 370 nm in nonpolar solvents to 445 nm in methanol and 470 nm in phosphate-buffered saline (PBS). acs.org This solvatochromism confirms the charge-transfer character of the fluorophore, making it a sensitive reporter of its environment. acs.org

Table 2: Example Photophysical Properties for a Synthetic Fluorescent Pyridyl Amino Acid Analogue

ParameterDescriptionValue (in Methanol)Reference
λex Excitation Wavelength304 nm acs.org
λem Emission Wavelength445 nm acs.org
Stokes Shift Difference between excitation and emission maxima10423 cm⁻¹ acs.org
ΦF (Quantum Yield) Efficiency of the fluorescence process0.13 acs.org

Data derived from a study on a novel triaryl β-pyridyl α-amino acid, presented here as a representative example of the properties that would be characterized for fluorescence-based analysis. acs.org

Future Directions and Emerging Research Avenues for Alanine, N 3 Pyridinyl

Integration with Advanced Materials Science Research (e.g., polymer precursors, supramolecular assemblies)

The unique structure of Alanine (B10760859), N-3-pyridinyl- makes it a compelling candidate for the development of advanced materials. Its bifunctional nature, possessing both a reactive amino acid backbone and a functional pyridyl side chain, allows for its use as a sophisticated monomer or building block.

Polymer Precursors: The field of polymer chemistry is an area with significant potential for Alanine, N-3-pyridinyl-. Poly(β-peptoid)s, which are mimics of polypeptides, are known for their biocompatibility and resistance to degradation. chinesechemsoc.org The synthesis of functionalized poly(β-peptoid)s has been a long-standing challenge, and the use of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) offers a controllable method for creating these polymers. chinesechemsoc.org Alanine, N-3-pyridinyl-, as a substituted alanine, could theoretically be incorporated into such polymer backbones, introducing a pyridyl functionality that can influence the material's properties. For instance, the pyridine (B92270) group can act as a site for further chemical modification, metal coordination, or to alter the polymer's solubility and self-assembly behavior. nih.govresearchgate.net The development of coordination polymers using amino acid ligands is another promising avenue, where the pyridyl group could coordinate with metal ions to form extended, functional networks. researchgate.net

Supramolecular Assemblies: Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for creating complex, functional structures. rsc.org Alanine, N-3-pyridinyl- is well-suited for designing self-assembling systems. The pyridyl group can participate in hydrogen bonding, π-π stacking, and metal-ligand coordination, which are the driving forces for self-assembly. nih.govmdpi.com Research has shown that alanine-based chiral metallacycles can be created using a Pt(II)←Pyridyl directional bonding approach, which then self-assemble into nanospheres and, at higher concentrations, form chiral metallogels. nih.gov These gels are composed of nanofibers with defined helicity, demonstrating how molecular chirality can be translated to supramolecular structures. nih.gov The incorporation of Alanine, N-3-pyridinyl- into such systems could lead to new "smart" materials that respond to stimuli like pH or the presence of metal ions. mdpi.com

Table 1: Potential Applications in Materials Science

Application AreaRole of Alanine, N-3-pyridinyl-Potential Properties and Functions
Functional Polymers Monomer in poly(β-peptoid)s or other polymers.Enhanced solubility, sites for metal coordination, tunable biophysical properties. chinesechemsoc.orgnih.gov
Coordination Polymers Bridging ligand connecting metal centers.Creation of 2D or 3D porous frameworks with catalytic or sensing capabilities. researchgate.net
Supramolecular Gels Chiral building block for self-assembly.Formation of stimuli-responsive "smart" gels for applications in biomedicine or sensing. nih.govmdpi.com
Nanostructures Component of self-assembling metallacycles.Generation of well-defined nanospheres and nanofibers with specific chirality. nih.gov

Exploration of Catalytic Applications Beyond Synthesis (Potential)

While amino acids are fundamental to biocatalysis in enzymes, the unique properties of non-canonical amino acids like Alanine, N-3-pyridinyl- open the door to novel catalytic functions. The pyridine ring is a key motif in many synthetic catalysts and ligands.

The nitrogen atom of the pyridyl group can act as a Lewis base or a metal-coordinating ligand, making it a valuable component in catalyst design. vot.pl Research has explored the creation of artificial enzymes by introducing non-canonical amino acids into protein scaffolds. rug.nl For instance, 3-Pyridyl Alanine has been incorporated into the LmrR protein scaffold, and the resulting hybrid enzyme demonstrated catalytic activity in ester hydrolysis. rug.nl This approach could be expanded to design catalysts for more complex chemical transformations. rug.nl

Furthermore, metal complexes involving pyridyl-containing ligands are known to catalyze a variety of reactions, including oxygen atom transfer. jyu.fi By incorporating Alanine, N-3-pyridinyl- into peptide or protein structures, it may be possible to create highly specific, enzyme-like catalysts where the protein environment precisely controls the reactivity of a coordinated metal ion. nih.govacs.org The development of pyridine-type ligands has already been shown to significantly improve palladium-catalyzed reactions for synthesizing other unnatural amino acids. nih.gov This highlights the inherent catalytic potential of the pyridyl moiety that is central to Alanine, N-3-pyridinyl-.

Novel Biosensors and Research Tools Based on Alanine, N-3-pyridinyl- (Potential)

The development of sensitive and selective biosensors is crucial for diagnostics, environmental monitoring, and biomedical research. google.comresearchgate.net Alanine, N-3-pyridinyl- possesses features that make it an attractive component for the design of novel biosensors and fluorescent probes.

The pyridyl group can act as a recognition element or a signal transducer. For example, pyridine-based fluorescent probes have been synthesized for the selective detection of important biomolecules like phenylalanine. researchgate.net The interaction between the probe and the analyte can cause a detectable change in fluorescence through mechanisms like intermolecular charge transfer (ICT). researchgate.net

Unnatural amino acids with fluorescent side chains are particularly valuable as they can be incorporated directly into peptides or proteins to probe specific biological events with minimal disruption. acs.org Researchers have designed α-amino acids with pyridine-derived side chains that exhibit strong, charge-transfer-based fluorescence. acs.orgnih.gov These probes can be sensitive to their local environment, such as viscosity, allowing them to report on conformational changes or binding events. acs.orgnih.gov By strategically placing Alanine, N-3-pyridinyl- within a peptide sequence, it could serve as a fluorescent reporter or a metal-binding site for creating a sensor that responds to specific analytes or changes in the cellular environment. rsc.orgnih.gov

Table 2: Potential Biosensor and Research Tool Concepts

Sensor/Tool TypePrinciple of OperationPotential Target
Fluorescent Peptide Probe Incorporation into a peptide; fluorescence changes upon binding to a target analyte or due to environmental changes (e.g., viscosity). acs.orgnih.govMetal ions, small molecules, protein-protein interactions.
Electrochemical Sensor Use in a polymer membrane on an electrode surface; the pyridyl group modulates analyte flux or participates in electron transfer. google.comGlucose, lactate, other bioanalytes. google.com
Metalloenzyme-based Sensor Engineered protein containing Alanine, N-3-pyridinyl- as a metal-binding ligand; catalytic activity is modulated by a target analyte. nih.govacs.orgEnzyme substrates, inhibitors.
Conformationally Sensitive Probe A triaryl system based on a π-deficient pyridine side chain can act as a viscosity-sensitive fluorophore. nih.govAnalysis of specific protein interactions and local environment viscosity.

Interdisciplinary Research with Biophysics and Structural Biology

The ability to incorporate unnatural amino acids like Alanine, N-3-pyridinyl- into proteins provides a powerful tool for fundamental studies in biophysics and structural biology. nih.govresearchgate.net This technique, often called genetic code expansion, allows researchers to introduce novel chemical functionalities into proteins at specific sites, enabling investigations that are impossible with the 20 canonical amino acids alone. nih.gov

Incorporating Alanine, N-3-pyridinyl- can serve multiple purposes. The pyridyl group can act as:

A Spectroscopic Probe: The unique spectroscopic signature of the pyridine ring can be used to report on the local environment within a protein.

A pH-Sensitive Reporter: The basicity of the pyridyl nitrogen means its protonation state is sensitive to pH, which can be monitored to study pH-dependent conformational changes or enzyme mechanisms.

A Metal-Binding Ligand: Introducing a specific metal-binding site can help elucidate the role of metal ions in protein structure and function or be used to create novel metalloproteins with designed properties. nih.govacs.org

A Structural Modifier: The substitution of a natural aromatic amino acid with pyridylalanine can be used to probe the importance of hydrophobicity, hydrogen bonding, or π-stacking interactions in protein folding and stability. nih.govresearchgate.net Studies on glucagon (B607659) analogues have shown that replacing certain amino acids with 3-pyridyl-alanine can enhance solubility and stability while maintaining biological activity. nih.govresearchgate.net

Computational design methods are also being extended to incorporate unnatural amino acids, allowing for the de novo design of proteins with novel functions, such as high-affinity metal binding sites built around pyridylalanine analogues. nih.govacs.org The combination of computational design and experimental characterization represents a major frontier in protein engineering. nih.gov

Open Questions and Challenges in Alanine, N-3-pyridinyl- Chemistry

Despite its potential, the chemistry of Alanine, N-3-pyridinyl- is still in its early stages, and several challenges and open questions remain.

Synthetic Accessibility: While synthetic routes exist, developing more efficient, scalable, and stereoselective methods for producing Alanine, N-3-pyridinyl- and its derivatives is crucial for facilitating broader research and application. nih.gov Late-stage functionalization of peptides containing pyridylalanine residues is a promising but challenging area. rsc.org

Efficient Genetic Encoding: For widespread use in structural biology and protein engineering, robust and efficient methods for the site-specific incorporation of Alanine, N-3-pyridinyl- into proteins in various expression systems (prokaryotic and eukaryotic) are needed. nih.gov This involves developing dedicated orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govmdpi.com

Understanding in-vivo Behavior: The metabolic fate, stability, and potential toxicity of free Alanine, N-3-pyridinyl- and proteins containing it are largely unknown. Addressing these questions is essential for any future therapeutic or in-vivo diagnostic applications.

Predicting Functional Impact: How does the substitution of a canonical amino acid with Alanine, N-3-pyridinyl- affect protein structure, dynamics, and function? While it can improve properties like solubility, its impact is context-dependent. nih.govresearchgate.net Developing predictive models through computational and biophysical studies is a key challenge. nih.gov

Catalyst Deactivation: When used in catalytic systems, what are the deactivation pathways for catalysts based on Alanine, N-3-pyridinyl-? Understanding these mechanisms is key to designing more robust and efficient catalysts.

Addressing these questions will be critical to unlocking the full potential of this versatile and functional non-canonical amino acid.

Q & A

Q. What role do N-terminal alanine-rich sequences (NTARs) play in translation initiation?

NTARs enhance accurate start codon selection by slowing ribosome progression during scanning. They achieve this through features like rare alanine codons (e.g., GCG), repeated amino acid stretches, and proximity to a second in-frame AUG. This ensures efficient translation of full-length functional proteins while minimizing leaky scanning to downstream AUGs .

Q. Why are rare codons like Ala-GCG prevalent in NTARs?

Rare codons (e.g., Ala-GCG) slow the elongating ribosome, allowing trailing pre-initiation complexes (PICs) to pause near the native AUG. This codon rarity, rather than amino acid sequence alone, is critical for precise start codon selection. Replacement with common codons (e.g., Ala-GCC) reduces translation efficiency .

Q. How do NTARs contribute to ERK1/2 protein expression in cancer?

NTARs in ERK1/2 ensure high-fidelity translation of full-length kinases, which are often overexpressed in cancers due to gene amplification. Elevated ERK quantity directly impacts signaling output, such as substrate multi-phosphorylation, and is linked to chemoresistance in malignancies like non-small cell lung cancer .

Advanced Research Questions

Q. What experimental strategies validate NTAR-mediated translation regulation?

  • Site-directed mutagenesis : Altering rare codons (e.g., GCG → GCC) or inserting glycine residues disrupts NTAR function .
  • Reporter assays : Luciferase fusions with ERK1/2 NTARs under native promoters quantify leaky scanning (e.g., truncated vs. full-length protein ratios) .
  • Ribosome profiling : Maps ribosome stalling at NTAR regions to confirm slowed elongation .

Q. How do NTARs co-evolve with Kozak sequences to regulate translation?

Despite optimal Kozak contexts, ERK1/2 NTARs are essential for AUG selection, suggesting a synergistic mechanism. Evolutionary conservation of rare codons and secondary structures (e.g., stem-loops) in NTARs across species highlights their role in balancing functional protein synthesis and energy expenditure .

Q. What is the functional significance of a second in-frame AUG near NTARs?

A downstream AUG within the mRNA channel distance (~14 nucleotides) creates a "roadblock" for trailing PICs, forcing alignment at the native AUG. This feature is observed in 11% of NTAR-containing proteins and is critical for ERK1/2 fidelity .

Q. How do NTARs mitigate toxicity from alternative reading frame translation?

By ensuring ribosome pausing at the correct AUG, NTARs prevent synthesis of non-functional or toxic peptides from out-of-frame downstream AUGs. This mechanism is vital for housekeeping proteins and synthetic biology applications (e.g., mRNA vaccines) .

Methodological Considerations

Q. How to design experiments to study NTAR-dependent leaky scanning?

  • Dual-luciferase reporters : Compare translation efficiency of constructs with/without NTARs under native promoters (e.g., ERK1 promoter fused to firefly luciferase) .
  • Immunoblotting : Detect truncated vs. full-length protein isoforms in NTAR-knockout models .
  • Codon optimization : Replace rare codons in NTARs with frequent synonyms to assess impact on ribosome dynamics .

Q. What bioinformatics tools identify NTAR-like sequences in proteomes?

  • Proteome-wide scans : Filter for proteins with ≥4 alanines in the first 6 residues and rare codon clusters (e.g., GCG) using tools like Ensembl Biomart .
  • Phylogenetic analysis : Compare NTAR conservation across species to infer functional importance .

Data Contradictions and Open Questions

Q. Why do some NTAR-containing proteins lack rare codons?

While rare codons dominate NTARs (e.g., 51% Ala-GCG in top 100 NTARs), some rely on repeated amino acids (e.g., MECP2’s consecutive Gly-GGA) or structural motifs. This suggests functional redundancy among NTAR features .

Q. How do polyalanine expansion disorders relate to NTAR function?

Pathological polyalanine expansions (e.g., in PABPN1) disrupt translation, unlike physiological NTARs. Studying ERK1/2 NTARs may reveal mechanisms to mitigate toxic peptide production in such disorders .

Tables for Key Findings

Feature Role in NTARs Example Reference
Rare codons (Ala-GCG)Slow ribosome elongationERK2 (6x GCG codons)
Second in-frame AUGRoadblock for trailing PICsERK1 (69 bp downstream AUG)
Repeated amino acidstRNA channeling bottlenecksMECP2 (5x Gly-GGA)
Alanine richnessEnhances Kozak sequence efficacyTISU motif (Met-Ala-Ala)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.